2-Amino-2-(2,6-difluorophenyl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(2,6-difluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFQFMHLBQOCLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594420 | |
| Record name | Amino(2,6-difluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244187-05-1 | |
| Record name | Amino(2,6-difluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2-(2,6-difluorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of (S)-2-Amino-2-(2,6-difluorophenyl)acetic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Amino-2-(2,6-difluorophenyl)acetic acid is a valuable chiral building block in medicinal chemistry, recognized for the unique properties conferred by the difluorinated phenyl ring. This technical guide provides a comprehensive overview of a robust and scalable method for its asymmetric synthesis. The primary focus is on the diastereoselective alkylation of a chiral nickel(II) complex of a glycine Schiff base, a method renowned for its high stereocontrol and practical applicability. An alternative enzymatic resolution pathway is also discussed. This document furnishes detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in the successful synthesis of this important amino acid derivative.
Introduction
The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. Non-proteinogenic amino acids containing fluorinated moieties are therefore of great interest in drug discovery and development. (S)-2-Amino-2-(2,6-difluorophenyl)acetic acid, a member of this class, presents a unique structural motif for the design of novel therapeutics. The stereospecific synthesis of this compound is crucial for its application, as different enantiomers can exhibit distinct pharmacological profiles. This guide details a reliable method for the preparation of the (S)-enantiomer with high purity and enantiomeric excess.
Asymmetric Synthesis via Chiral Ni(II) Complex Alkylation
The core of the recommended synthetic strategy involves the asymmetric alkylation of a chiral nucleophilic glycine equivalent. Specifically, a Ni(II) complex of a Schiff base derived from glycine and a chiral auxiliary, (S)-2-[N-(N'-benzylprolyl)amino]benzophenone ((S)-BPB), is employed. This method offers excellent control over the stereochemistry at the α-carbon.
Synthetic Pathway
The overall synthetic scheme is a three-step process:
-
Formation of the Chiral Ni(II) Complex: Reaction of the (S)-BPB ligand with glycine and nickel(II) nitrate to form the stable, planar chiral Ni(II) complex.
-
Diastereoselective Alkylation: Deprotonation of the glycine methylene group followed by alkylation with 2,6-difluorobenzyl bromide. The bulky chiral ligand directs the incoming electrophile to the opposite face, leading to high diastereoselectivity.
-
Hydrolysis and Product Isolation: Acidic hydrolysis of the alkylated complex to release the desired (S)-2-amino-2-(2,6-difluorophenyl)acetic acid and recover the chiral auxiliary.
Experimental Protocol
Materials:
-
Glycine
-
(S)-2-[N-(N'-benzylprolyl)amino]benzophenone ((S)-BPB)
-
Nickel(II) nitrate hexahydrate
-
Sodium hydroxide
-
Methanol
-
N,N-Dimethylformamide (DMF)
-
Sodium hydride (60% dispersion in mineral oil)
-
2,6-Difluorobenzyl bromide
-
Hydrochloric acid (6 M)
-
Diethyl ether
-
Dowex 50WX8 ion-exchange resin
Procedure:
Step 1: Preparation of the Chiral Ni(II) Complex of Glycine
-
To a stirred solution of (S)-BPB (1.0 eq) and glycine (1.1 eq) in methanol, add a solution of sodium hydroxide (2.0 eq) in water.
-
Heat the mixture to reflux for 30 minutes.
-
Add a solution of Ni(NO₃)₂·6H₂O (1.0 eq) in water to the hot solution.
-
Continue refluxing for 1 hour, during which time a red precipitate will form.
-
Cool the mixture to room temperature, and collect the precipitate by filtration.
-
Wash the solid with water and then diethyl ether.
-
Dry the red solid under vacuum to yield the chiral Ni(II) complex.
Step 2: Diastereoselective Alkylation
-
Suspend the chiral Ni(II) complex (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium hydride (1.2 eq) portion-wise over 15 minutes. The color of the suspension will change from red to deep violet.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2,6-difluorobenzyl bromide (1.2 eq) in DMF dropwise over 20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkylated complex.
Step 3: Hydrolysis and Product Isolation
-
Dissolve the crude alkylated complex in 6 M hydrochloric acid.
-
Heat the mixture at 100 °C for 4 hours.
-
Cool the mixture to room temperature and wash with diethyl ether to remove the chiral auxiliary. The (S)-BPB can be recovered from the ether layer.
-
Concentrate the aqueous layer under reduced pressure.
-
Dissolve the residue in water and apply to a Dowex 50WX8 ion-exchange column (H⁺ form).
-
Wash the column with water to remove any remaining impurities.
-
Elute the desired amino acid with a 2 M aqueous ammonia solution.
-
Combine the ammonia fractions and concentrate under reduced pressure to give (S)-2-amino-2-(2,6-difluorophenyl)acetic acid as a solid.
Quantitative Data
The following table summarizes the expected yields and enantiomeric excess for the synthesis.
| Step | Product | Typical Yield (%) | Diastereomeric/Enantiomeric Excess (%) |
| 1. Complex Formation | Chiral Ni(II) Complex | > 95 | N/A |
| 2. Alkylation | Alkylated Ni(II) Complex | 85 - 95 | > 95 (de) |
| 3. Hydrolysis & Isolation | (S)-2-Amino-2-(2,6-difluorophenyl)acetic acid | 80 - 90 | > 98 (ee) |
Alternative Synthetic Route: Enzymatic Resolution
An alternative approach to obtain the enantiomerically pure (S)-amino acid is through the enzymatic resolution of a racemic mixture of 2-amino-2-(2,6-difluorophenyl)acetic acid or its derivative.
General Principle
This method involves the use of an enzyme, typically a lipase or an acylase, that selectively reacts with one enantiomer of the racemic substrate, allowing for the separation of the two enantiomers. For instance, a racemic N-acetylated amino acid can be treated with an aminoacylase, which will selectively hydrolyze the N-acetyl group from the (S)-enantiomer, leaving the (R)-enantiomer acetylated. The resulting free (S)-amino acid can then be separated from the N-acetyl-(R)-amino acid based on differences in their physical properties, such as solubility.
Key Considerations for Enzymatic Resolution
-
Substrate Preparation: Racemic this compound needs to be synthesized first, for example, via a Strecker synthesis, and then N-acetylated.
-
Enzyme Selection: The choice of enzyme is critical and may require screening of different commercially available acylases to find one with high activity and selectivity for the specific substrate.
-
Reaction Conditions: pH, temperature, and buffer composition must be optimized for the chosen enzyme to ensure optimal performance.
-
Separation: An efficient method for separating the free amino acid from the unreacted N-acetylated enantiomer is required.
Quantitative Data for Enzymatic Resolution
| Parameter | Typical Value |
| Conversion | ~50% |
| Enantiomeric Excess (ee) of (S)-amino acid | > 99% |
| Enantiomeric Excess (ee) of (R)-N-acetyl-amino acid | > 99% |
Conclusion
The asymmetric synthesis of (S)-2-amino-2-(2,6-difluorophenyl)acetic acid is most reliably achieved through the diastereoselective alkylation of a chiral Ni(II)-glycine complex. This method provides high yields and excellent enantioselectivity, and the chiral auxiliary can be recovered and reused, making it an efficient and cost-effective approach for large-scale synthesis. Enzymatic resolution offers a viable alternative, particularly when a racemic mixture of the amino acid is readily available. The choice of method will depend on the specific requirements of the research or development project, including scale, cost, and available expertise. This guide provides the necessary technical details to enable researchers to successfully synthesize this valuable fluorinated amino acid.
Enantioselective Synthesis of 2-Amino-2-(2,6-difluorophenyl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the enantioselective synthesis of 2-Amino-2-(2,6-difluorophenyl)acetic acid, a valuable chiral building block in medicinal chemistry. The guide details the prevalent synthetic strategies, including a foundational racemic synthesis via the Strecker reaction, and explores avenues for achieving enantioselectivity through enzymatic resolution. Detailed experimental protocols for key synthetic steps are provided, and quantitative data is summarized for comparative analysis. Visual diagrams of the synthetic workflow are included to enhance understanding.
Introduction
This compound, also known as 2,6-difluorophenylglycine, is a non-proteinogenic amino acid of significant interest in pharmaceutical research and development. The presence of the difluorophenyl moiety can impart unique conformational constraints and metabolic stability to peptide-based therapeutics and other bioactive molecules. The stereochemistry of the α-carbon is crucial for biological activity, making the development of efficient enantioselective syntheses a critical endeavor. This guide outlines the key methodologies for the preparation of this compound in its racemic and enantiomerically enriched forms.
Racemic Synthesis via Strecker Reaction
A common and straightforward approach to the synthesis of racemic this compound is the Strecker amino acid synthesis.[1][2] This multicomponent reaction involves the treatment of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.
A logical workflow for the racemic synthesis is depicted below.
Figure 1. Workflow for the racemic synthesis of this compound.
Synthesis of the Starting Material: 2,6-Difluorobenzaldehyde
The precursor, 2,6-difluorobenzaldehyde, can be synthesized from 1,3-difluorobenzene. A common laboratory-scale method involves ortho-lithiation followed by formylation.
Experimental Protocol: Synthesis of 2,6-Difluorobenzaldehyde [3]
-
Dissolve 1,3-difluorobenzene (0.22 mol) in 150 ml of tetrahydrofuran and cool the solution to -50°C.
-
Add n-butyl lithium (0.228 mol) over 20 minutes, maintaining the temperature at -50°C.
-
Stir the mixture for 1.5 hours at the same temperature.
-
Add N-methylformanilide (0.22 mol) in 50 ml of tetrahydrofuran over 20 minutes at -50°C.
-
Stir for an additional 1.5 hours at -50°C.
-
Pour the reaction mixture slowly into 1 liter of cold 1N sulfuric acid.
-
Extract the aqueous layer with three portions of ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to an oil.
-
Distill the oil under reduced pressure to yield 2,6-difluorobenzaldehyde.
| Reactant | Moles | Yield (%) | Boiling Point |
| 1,3-Difluorobenzene | 0.22 | 58 | 72-74°C / 12 mm Hg |
Table 1. Quantitative data for the synthesis of 2,6-difluorobenzaldehyde.[3]
Strecker Synthesis and Hydrolysis
The Strecker synthesis proceeds via the formation of an imine from 2,6-difluorobenzaldehyde and ammonia (from ammonium chloride), which is then attacked by a cyanide source (e.g., potassium cyanide) to form the α-aminonitrile.[4] Subsequent hydrolysis of the nitrile group yields the desired amino acid.
Experimental Protocol: Strecker Synthesis and Hydrolysis (General Procedure)
-
Formation of α-Aminonitrile:
-
To a solution of 2,6-difluorobenzaldehyde in a suitable solvent (e.g., aqueous methanol), add ammonium chloride followed by potassium cyanide.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Extract the product, 2-amino-2-(2,6-difluorophenyl)acetonitrile, with an organic solvent.
-
Wash, dry, and concentrate the organic phase to obtain the crude α-aminonitrile.
-
-
Hydrolysis of the α-Aminonitrile:
-
Treat the crude α-aminonitrile with a strong acid (e.g., 6M HCl) or a strong base (e.g., aqueous NaOH) and heat the mixture to reflux.
-
After the hydrolysis is complete, neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the product.
-
Filter, wash with cold water, and dry the solid to obtain racemic this compound.
-
Enantioselective Synthesis Strategies
Achieving an enantioselective synthesis of this compound is paramount for its application in pharmaceuticals. The primary strategies to obtain the enantiomerically pure compound are asymmetric synthesis and chiral resolution of the racemate.
Asymmetric Strecker Reaction
The Strecker reaction can be rendered asymmetric by using a chiral auxiliary or a chiral catalyst.
-
Chiral Auxiliaries: A chiral amine can be used instead of ammonia to form a chiral imine intermediate. The addition of cyanide then proceeds diastereoselectively. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched amino acid.
-
Chiral Catalysts: A chiral catalyst, often a metal complex or an organocatalyst, can be employed to control the facial selectivity of the cyanide addition to the achiral imine.
While specific examples for the asymmetric Strecker reaction of 2,6-difluorobenzaldehyde are not extensively detailed in readily available literature, the general principles are well-established for other aromatic aldehydes.[5]
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. This method utilizes the stereoselectivity of enzymes, such as lipases or proteases, to preferentially catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted.
For this compound, a common approach involves the enzymatic hydrolysis of a racemic ester derivative.
References
- 1. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]
- 4. Organocatalytic asymmetric Strecker reaction of di- and trifluoromethyl ketoimines. Remarkable fluorine effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nottingham.ac.uk [nottingham.ac.uk]
Chiral Resolution of 2-Amino-2-(2,6-difluorophenyl)acetic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the chiral resolution of 2-Amino-2-(2,6-difluorophenyl)acetic acid. Due to the critical role of enantiomeric purity in the pharmaceutical industry, efficient and scalable resolution techniques are paramount. This document details adaptable experimental protocols for diastereomeric salt formation and enzymatic resolution, based on established methods for structurally similar halogenated phenylglycine derivatives. Additionally, a synthetic route for the preparation of the racemic starting material is presented.
Synthesis of Racemic this compound
The synthesis of the racemic amino acid is a prerequisite for any chiral resolution process. A common and effective method for the synthesis of α-amino acids is the Strecker synthesis. The following protocol is adapted from the synthesis of similar phenylglycine derivatives and can be applied to produce racemic this compound.
Experimental Protocol: Strecker Synthesis
This protocol outlines a two-step process starting from 2,6-difluorobenzaldehyde.
Step 1: Formation of α-Aminonitrile
-
In a suitable reaction vessel, a solution of 2,6-difluorobenzaldehyde, ammonium chloride (NH₄Cl), and sodium cyanide (NaCN) is prepared in a mixture of methanol and water.
-
The reaction mixture is stirred at a controlled temperature, typically between 50-70°C, for several hours to facilitate the formation of the α-aminonitrile.
-
Reaction progress can be monitored by thin-layer chromatography (TLC).
Step 2: Hydrolysis of the α-Aminonitrile
-
Once the formation of the α-aminonitrile is complete, the reaction mixture is concentrated to remove the methanol.
-
A strong base, such as a concentrated solution of sodium hydroxide (NaOH), is added to the aqueous residue.
-
The mixture is then heated under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.
-
After cooling, the reaction mixture is treated with activated carbon to remove impurities and then filtered.
-
The pH of the filtrate is carefully adjusted to the isoelectric point of the amino acid (typically around pH 5-7) using a strong acid like sulfuric acid (H₂SO₄) to precipitate the racemic this compound.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to yield the final product.
Chiral Resolution by Diastereomeric Salt Formation
Diastereomeric salt formation is a classical and widely used method for the resolution of racemic acids and bases. This technique involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
Selection of Resolving Agent
The choice of the resolving agent is crucial for a successful resolution. For the resolution of acidic amino acids like this compound, chiral bases are typically employed. However, due to the amphoteric nature of amino acids, chiral acids can also be effective. Common resolving agents for phenylglycine derivatives include:
-
Chiral Acids: (+)-Tartaric acid, (-)-Mandelic acid, and (+)-Camphor-10-sulfonic acid.[1]
-
Chiral Bases: Brucine, Strychnine, and various chiral amines.
A preliminary screening of different resolving agents and solvents is highly recommended to identify the optimal conditions for crystallization and separation.
Experimental Protocol: Diastereomeric Salt Crystallization
The following is a general protocol that can be adapted for the resolution of racemic this compound using a chiral acid as the resolving agent. A protocol for the resolution of 2-chlorophenylglycine utilizes D-camphor sulfonic acid.[2]
-
Dissolution: Dissolve the racemic this compound and a sub-stoichiometric amount (typically 0.5-1.0 molar equivalents) of the chosen chiral resolving agent (e.g., (+)-camphor-10-sulfonic acid) in a suitable solvent (e.g., water, ethanol, methanol, or a mixture) at an elevated temperature to achieve complete dissolution.[1][2]
-
Crystallization: Allow the solution to cool slowly to room temperature. The rate of cooling should be controlled to promote the formation of well-defined crystals of the less soluble diastereomeric salt. If no crystals form, further cooling in an ice bath or refrigerator may be necessary. Seeding with a small crystal of the desired diastereomeric salt can be employed to induce crystallization.
-
Isolation: Collect the precipitated diastereomeric salt by filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor which is enriched in the more soluble diastereomer.
-
Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water. Adjust the pH of the solution with a base (e.g., ammonium hydroxide) or an acid to break the salt and precipitate the free, enantiomerically enriched amino acid.
-
Final Isolation and Analysis: Collect the precipitated enantiomer by filtration, wash with cold water, and dry. The enantiomeric excess (ee%) of the product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC). The mother liquor can be processed to recover the other enantiomer.
Data Presentation: Diastereomeric Salt Resolution Screening
A systematic approach to screening resolving agents and solvents is crucial for optimizing the resolution process. The following table provides a template for recording experimental data.
| Experiment ID | Resolving Agent | Molar Ratio (Racemate:Agent) | Solvent | Crystallization Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) |
| Exp-01 | (+)-Tartaric Acid | 1 : 0.5 | Water | 4 | Data | Data |
| Exp-02 | (-)-Mandelic Acid | 1 : 0.5 | Ethanol | Room Temp -> 0 | Data | Data |
| Exp-03 | (+)-Camphor-10-sulfonic acid | 1 : 0.5 | Methanol/Water (9:1) | Room Temp | Data | Data |
| Exp-04 | Brucine | 1 : 1.0 | Acetone | 4 | Data | Data |
*Data to be filled based on experimental results.
Enzymatic Chiral Resolution
Enzymatic resolution offers a highly selective and environmentally friendly alternative to classical chemical methods. This technique utilizes the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the product. For the resolution of amino acids, hydrolases such as lipases and acylases are commonly employed.
General Principle
A common strategy involves the enzymatic hydrolysis of an N-acylated racemic amino acid. The enzyme, for instance, penicillin acylase, will selectively hydrolyze the N-acyl group of one enantiomer (e.g., the L-enantiomer), leaving the other enantiomer (D-enantiomer) in its N-acylated form. The resulting free amino acid and the N-acylated amino acid can then be separated based on their different physical and chemical properties (e.g., solubility at different pH values).
Experimental Protocol: Enzymatic Resolution
The following protocol is adapted from the enzymatic resolution of (R,S)-N-phenylacetyl-2-chlorophenyl glycine using immobilized penicillin acylase.[3]
Step 1: N-Acetylation of the Racemic Amino Acid
-
The racemic this compound is first N-acylated, for example, using phenylacetyl chloride in the presence of a base (e.g., NaOH) in an aqueous medium.[3]
-
The reaction mixture is stirred at room temperature, and upon completion, the pH is adjusted to precipitate the N-phenylacetyl-2-Amino-2-(2,6-difluorophenyl)acetic acid.
-
The product is collected by filtration and dried.
Step 2: Enzymatic Hydrolysis
-
The racemic N-phenylacetyl-2-Amino-2-(2,6-difluorophenyl)acetic acid is suspended in water, and the pH is adjusted to a value optimal for the enzyme's activity (typically pH 7-8).[3]
-
Immobilized penicillin acylase is added to the mixture.
-
The reaction is stirred at a controlled temperature (e.g., 30-40°C) for a specified duration (e.g., 12-24 hours), during which the enzyme selectively hydrolyzes one enantiomer.
-
The progress of the reaction can be monitored by measuring the amount of the free amino acid formed.
Step 3: Separation and Isolation
-
After the reaction, the immobilized enzyme is removed by filtration for reuse.
-
The filtrate is then acidified (e.g., to pH 1-2 with HCl) to precipitate the unreacted N-phenylacetylated enantiomer, which is collected by filtration.[3]
-
The pH of the remaining filtrate is then adjusted to the isoelectric point of the free amino acid to precipitate the resolved enantiomer.
-
Both the N-acylated enantiomer and the free amino acid enantiomer are collected, washed, and dried. The N-acyl group can be removed from the unreacted enantiomer by chemical hydrolysis to obtain the free amino acid.
Data Presentation: Enzymatic Resolution
| Parameter | Condition | Result |
| Substrate | N-Phenylacetyl-2-Amino-2-(2,6-difluorophenyl)acetic acid | - |
| Enzyme | Immobilized Penicillin Acylase | - |
| pH | 8.0 | - |
| Temperature | 30 °C | - |
| Reaction Time | 12 h | - |
| Yield of (S)-enantiomer | - | Data |
| ee% of (S)-enantiomer | - | Data |
| Yield of (R)-N-acetyl enantiomer | - | Data |
| ee% of (R)-N-acetyl enantiomer | - | Data |
*Data to be filled based on experimental results.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 3. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Chemical Properties of 2-Amino-2-(2,6-difluorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-(2,6-difluorophenyl)acetic acid is a fluorinated, non-proteinogenic α-amino acid belonging to the phenylglycine class of compounds. The presence of two fluorine atoms on the phenyl ring significantly influences its physicochemical and biological properties, making it a compound of interest in medicinal chemistry and drug discovery. The fluorine substitutions can enhance metabolic stability, binding affinity to target proteins, and membrane permeability.[1] This guide provides a comprehensive overview of the known chemical properties, synthesis, and analytical methodologies for this compound, and explores its potential biological significance.
Core Chemical Properties
A summary of the core chemical identifiers and calculated properties for this compound is presented below. It is important to note that while a CAS number is assigned to the parent compound, much of the available experimental data pertains to its hydrochloride salt or closely related analogs.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 244187-05-1 | [2] |
| Molecular Formula | C₈H₇F₂NO₂ | [3] |
| Molecular Weight | 187.14 g/mol | [3] |
| Monoisotopic Mass | 187.04448479 Da | [4] |
| Melting Point | Not available for the free acid. The related compound, 2,6-difluorophenylacetic acid, has a melting point of 100-102 °C. | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available. Generally, amino acids are soluble in water and polar organic solvents. | N/A |
| pKa | Data not available. The related compound 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid has a predicted pKa of 2.73±0.40.[5] | N/A |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the α-hydrogen, multiplets for the aromatic protons, and broad signals for the amine and carboxylic acid protons.
-
¹³C NMR: The carbon NMR spectrum would display signals for the α-carbon, the carboxylic carbon, and distinct signals for the fluorinated and non-fluorinated aromatic carbons.
-
FTIR: The infrared spectrum will likely exhibit characteristic absorption bands for the N-H stretching of the primary amine, O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of α-amino acids is the Strecker synthesis. An adapted protocol for this compound is outlined below. This is a generalized procedure and may require optimization.
Workflow for the Synthesis of this compound
Caption: Generalized Strecker synthesis workflow.
Methodology:
-
Step 1: Formation of the α-aminonitrile. 2,6-difluorobenzaldehyde is reacted with potassium cyanide and ammonium chloride in an aqueous or alcoholic solution. The aldehyde first reacts with ammonia (from ammonium chloride) to form an imine, which is then attacked by the cyanide ion to form the α-aminonitrile.
-
Step 2: Hydrolysis. The resulting α-aminonitrile is then subjected to hydrolysis, typically using a strong acid (e.g., HCl) or base (e.g., NaOH), followed by neutralization. This converts the nitrile group into a carboxylic acid, yielding the final product, this compound.
-
Purification. The product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of amino acids.
Workflow for HPLC Analysis
Caption: A typical workflow for HPLC analysis.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is often employed.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the peptide bond and carboxylic acid chromophore.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides both separation and mass identification, confirming the identity of the synthesized compound.
Methodology:
-
The HPLC conditions can be adapted for an LC-MS system.
-
The mass spectrometer can be operated in positive electrospray ionization (ESI+) mode to detect the protonated molecule [M+H]⁺.
Biological Activity and Signaling Pathways
While specific biological data for this compound is limited, related fluorinated phenylglycine derivatives have shown potential as antimicrobial and anticancer agents.[6] The introduction of fluorine atoms can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved cell penetration and target engagement.
A plausible mechanism of action for the anticancer effects of such amino acid derivatives could involve the induction of apoptosis. This can be triggered through various signaling pathways, including the intrinsic (mitochondrial) pathway.
Hypothesized Apoptotic Signaling Pathway
Caption: A simplified intrinsic apoptosis pathway.
This hypothetical pathway suggests that the compound could induce cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. This, in turn, causes mitochondrial outer membrane permeabilization and the release of cytochrome c, which activates the caspase cascade, ultimately leading to programmed cell death. Further experimental validation is required to confirm this mechanism for this compound.
Conclusion
This compound is a promising building block for the development of novel therapeutic agents. While comprehensive experimental data for this specific molecule is not widely available, this guide provides a foundational understanding of its chemical properties, synthesis, and analytical methods based on its structure and data from related compounds. The potential for biological activity, particularly in oncology, warrants further investigation into its precise mechanisms of action and therapeutic applications. As research in this area progresses, a more complete characterization of this and similar fluorinated amino acids will undoubtedly emerge, paving the way for new advancements in drug discovery.
References
- 1. 2-amino-2-(2,6-difluoro-4-hydroxyphenyl)acetic Acid [benchchem.com]
- 2. 244187-05-1|this compound|BLD Pharm [bldpharm.com]
- 3. 2-amino-2-(2,4-difluorophenyl)acetic Acid | C8H7F2NO2 | CID 2737050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-amino-2-(2,3-difluorophenyl)acetic Acid | C8H7F2NO2 | CID 2737049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-((2,6-Difluorophenyl)Amino)-2-Oxoacetic Acid Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Buy 2-amino-2-(2,4-difluorophenyl)acetic Acid | 240409-02-3 [smolecule.com]
An In-depth Technical Guide to the Physical Properties of 2-Amino-2-(2,6-difluorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Amino-2-(2,6-difluorophenyl)acetic acid, a fluorinated non-proteinogenic amino acid of interest in synthetic and medicinal chemistry. Due to its specific substitution pattern, this compound serves as a unique building block. This document collates available data from various sources and presents it in a structured format, alongside generalized experimental protocols for its characterization.
Core Physical and Chemical Properties
While extensive experimental data for this compound is not widely published, a combination of data for its hydrochloride salt, isomeric forms, and computational predictions allows for a well-rounded profile. The following tables summarize the key physical and chemical identifiers for the free acid and its common salt form.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1213610-31-1 ((S)-enantiomer) | [1] |
| Molecular Formula | C₈H₇F₂NO₂ | [2] |
| Molecular Weight | 187.14 g/mol | [3] |
| Canonical SMILES | C1=CC=C(C(=C1F)C(C(=O)O)N)F | N/A |
| InChI Key | BPPHUYSXALJONZ-UHFFFAOYSA-N | [2] |
Table 2: Computed Physicochemical Properties
Computational models provide valuable estimates for physicochemical properties, particularly where experimental data is sparse. The following data is derived from predictive algorithms for the 2,4-difluoro isomer, which is expected to have similar properties.
| Property | Predicted Value | Note |
| XLogP3 | -1.5 | A measure of lipophilicity.[4] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 5 | [5] |
| Rotatable Bond Count | 2 | [5] |
| Topological Polar Surface Area (TPSA) | 63.3 Ų | [4] |
| pKa (acidic) | 1.62 ± 0.10 | Predicted for the carboxylic acid group.[5] |
Table 3: Available Physical Properties for Hydrochloride Salt
The hydrochloride salt is often used to improve the stability and solubility of amino acids. The data below pertains to this compound hydrochloride.
| Property | Value | CAS Number | Source |
| Molecular Formula | C₈H₈ClF₂NO₂ | 2411635-69-1 | [2] |
| Molecular Weight | 223.6 g/mol | 2411635-69-1 | [2][6] |
| Appearance | Solid / Powder | N/A | [7] |
| Melting Point | Not Available | N/A | [2] |
| Boiling Point | Not Available | N/A | [2] |
| Solubility | Not specified, but generally improved over free acid | N/A | N/A |
| Storage Temperature | 2-8°C, protect from light | N/A | [6] |
Experimental Protocols
Detailed experimental procedures for determining the physical properties of this specific molecule are not publicly available. However, standard methodologies for amino acid characterization can be applied.
Protocol 1: Determination of Acid Dissociation Constants (pKa) by Potentiometric Titration
The pKa values of the carboxylic acid and amino groups are fundamental properties that dictate the charge state of the molecule at a given pH.
Objective: To determine the pKa values of this compound.
Materials:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized, CO₂-free water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Buret (10 mL or 25 mL)
-
Beaker (100 mL)
Procedure:
-
Sample Preparation: Accurately weigh approximately 50-100 mg of the amino acid and dissolve it in 50 mL of deionized water in a beaker. If solubility is low, a co-solvent like ethanol may be used, though this can affect pKa values.
-
Acidification: Add a stoichiometric excess of 0.1 M HCl to the solution to ensure both the carboxyl and amino groups are fully protonated. For instance, add 1.5-2.0 equivalents of HCl relative to the amino acid.
-
Titration Setup: Place the beaker on a magnetic stirrer, immerse the pH electrode, and position the buret filled with 0.1 M NaOH above the beaker.
-
Titration: Begin stirring the solution. Record the initial pH. Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Data Collection: Continue the titration past the second equivalence point, until the pH remains relatively constant at a high value (e.g., pH 11-12).
-
Data Analysis:
-
Plot pH (y-axis) versus the equivalents of NaOH added (x-axis) to generate a titration curve.
-
The curve will show two inflection points. The midpoint of the first steep rise corresponds to the pKa of the carboxylic acid group (pKa₁).
-
The midpoint of the second steep rise corresponds to the pKa of the ammonium group (pKa₂).
-
The isoelectric point (pI) can be calculated as pI = (pKa₁ + pKa₂)/2.
-
Visualizations
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a novel amino acid like this compound.
Caption: Workflow for the physicochemical characterization of a novel amino acid.
This guide serves as a foundational resource for professionals working with this compound. While a complete experimental dataset is yet to be established in public literature, the provided information offers valuable insights for handling, formulation, and further research into this compound.
References
- 1. CAS#:1213610-31-1 | (S)-2-Amino-2-(2,6-difluorophenyl)aceticacid | Chemsrc [chemsrc.com]
- 2. americanelements.com [americanelements.com]
- 3. 2-amino-2-(2,3-difluorophenyl)acetic Acid | C8H7F2NO2 | CID 2737049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-amino-2-(2,4-difluorophenyl)acetic Acid | C8H7F2NO2 | CID 2737050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. This compound hydrochloride [glpbio.cn]
- 7. medchemexpress.com [medchemexpress.com]
Navigating the Spectral Landscape: A Technical Guide to the NMR Analysis of 2-Amino-2-(2,6-difluorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data and interpretation for the non-proteinogenic amino acid, 2-Amino-2-(2,6-difluorophenyl)acetic acid. This compound is of significant interest in medicinal chemistry and drug development due to its unique structural features, which can impart desirable pharmacokinetic and pharmacodynamic properties to parent molecules.
Core Data Presentation: Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and analysis of structurally similar compounds. The actual experimental values may vary depending on the solvent, concentration, and pH.
Table 1: Predicted ¹H NMR Data (in D₂O)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Hα | 4.5 - 4.8 | Singlet (or broad singlet) | - |
| H3', H5' | 7.1 - 7.3 | Triplet | ~ 8 |
| H4' | 7.5 - 7.7 | Triplet of triplets | ~ 8, ~ 6 |
| NH₂ | 4.7 - 5.0 (variable) | Broad Singlet | - |
| COOH | 11.0 - 13.0 (variable) | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Data (in D₂O)
| Carbon | Predicted Chemical Shift (ppm) |
| Cα | 55 - 60 |
| C=O | 170 - 175 |
| C1' | 110 - 115 (t, JCF ≈ 20-30 Hz) |
| C2', C6' | 160 - 165 (dd, JCF ≈ 240-250 Hz, JCCF ≈ 10-15 Hz) |
| C3', C5' | 112 - 117 (d, JCCF ≈ 5-10 Hz) |
| C4' | 130 - 135 (t, JCCCF ≈ 10-15 Hz) |
Interpretation of NMR Data
The predicted NMR data reveals key structural features of this compound:
-
¹H NMR:
-
The α-proton (Hα) is expected to appear as a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the electron-withdrawing effects of the amino, carboxylic acid, and difluorophenyl groups.
-
The aromatic protons of the 2,6-difluorophenyl ring will exhibit a characteristic splitting pattern. The protons at the 3' and 5' positions (H3', H5') are expected to appear as a triplet due to coupling with the adjacent fluorine and proton. The proton at the 4' position (H4') will likely be a triplet of triplets, coupling to the two adjacent protons and the two meta-fluorine atoms.
-
The chemical shifts of the amino (NH₂) and carboxylic acid (COOH) protons are highly variable and depend on the solvent, concentration, and pH. In D₂O, these protons will exchange with deuterium, leading to a decrease or disappearance of their signals.
-
-
¹³C NMR:
-
The carbonyl carbon (C=O) is the most deshielded carbon, appearing at the downfield end of the spectrum.
-
The α-carbon (Cα) is shielded relative to the carbonyl carbon and its chemical shift is characteristic of α-amino acids.
-
The carbons of the 2,6-difluorophenyl ring show distinct chemical shifts and coupling with the fluorine atoms. The carbons directly bonded to fluorine (C2', C6') will appear as doublets of doublets with large one-bond C-F coupling constants. The other aromatic carbons will show smaller two-, three-, and four-bond C-F couplings, providing valuable structural information.
-
Experimental Protocols
Acquiring high-quality NMR data for this compound requires careful sample preparation and instrument setup.
1. Sample Preparation:
-
Solvent: Deuterated water (D₂O) is a common solvent for amino acids. For solubility reasons, a small amount of acid (DCl) or base (NaOD) may be added. Other suitable solvents include DMSO-d₆ and Methanol-d₄.
-
Concentration: A concentration of 5-20 mg/mL is typically sufficient for ¹H NMR. For ¹³C NMR, which is less sensitive, a higher concentration or longer acquisition time may be necessary.
-
Internal Standard: A small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, can be added for accurate chemical shift referencing.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, especially for resolving the complex splitting patterns in the aromatic region.
-
¹H NMR:
-
Pulse Sequence: A standard one-pulse sequence is typically used.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the concentration.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.
-
Mandatory Visualizations
The following diagrams illustrate the molecular structure and a general workflow for the NMR analysis of this compound.
Caption: Molecular structure of this compound.
Caption: General experimental workflow for NMR analysis.
Unveiling the Atomic Blueprint: A Technical Guide to the Crystal Structure Determination of 2-Amino-2-(2,6-difluorophenyl)acetic Acid
Disclaimer: As of December 2025, the specific crystal structure of 2-Amino-2-(2,6-difluorophenyl)acetic acid has not been deposited in publicly accessible crystallographic databases (such as the Cambridge Structural Database) or detailed in peer-reviewed literature. Consequently, this guide provides a comprehensive, generalized framework for the determination of its crystal structure, reflecting the established methodologies for novel small organic molecules. This document serves as an in-depth whitepaper on the process of single-crystal X-ray crystallography, tailored for researchers, scientists, and drug development professionals.
The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient is fundamental to understanding its physicochemical properties, stability, and biological activity. For a molecule like this compound, a non-proteinogenic amino acid derivative, knowledge of its crystal structure is invaluable for structure-activity relationship (SAR) studies, rational drug design, and formulation development. This guide outlines the critical experimental and computational steps required to elucidate its atomic architecture.
General Experimental and Computational Workflow
The determination of a molecular crystal structure is a systematic process that begins with obtaining high-quality single crystals and culminates in the refinement of a detailed atomic model.[1][2] The entire workflow can be visualized as a sequential process, from sample preparation to final structure validation.
Detailed Experimental Protocols
Synthesis, Purification, and Crystallization
The foundational step is the acquisition of a high-purity sample of this compound, which is then used for crystallization experiments.
-
Synthesis and Purification: The compound must be synthesized and purified to the highest possible degree (>98%) to avoid the inclusion of impurities in the crystal lattice, which can inhibit crystal growth or lead to disorder. Standard techniques like recrystallization or chromatography are employed.
-
Single Crystal Growth: Obtaining a single crystal of suitable size (typically >0.1 mm in all dimensions) and quality is often the most challenging step.[2] Several methods are employed, and success often requires screening various solvents and conditions.[3][4]
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[4]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open container, which is then sealed inside a larger vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4][5]
-
Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly. The decrease in solubility upon cooling promotes the growth of crystals.[6]
-
X-ray Data Collection
Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis.[7]
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head, often using a cryo-loop.[8] For data collection, the crystal is typically flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations of the atoms and protect against radiation damage.[9]
-
Diffraction Experiment: The mounted crystal is placed in a single-crystal X-ray diffractometer.[10] A finely focused, monochromatic X-ray beam (e.g., from a copper or molybdenum source) is directed at the crystal.[11] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique pattern of diffraction spots (reflections) that are recorded by a detector.[2][12] A complete dataset is collected by systematically rotating the crystal through a range of orientations.[9]
Data Processing and Structure Solution
The raw diffraction images are processed computationally to extract the necessary information for structure determination.[13]
-
Data Reduction: The collected images are processed to determine the unit cell dimensions, crystal system, and the intensities of thousands of individual reflections. This involves indexing the diffraction spots and integrating their intensities. The data is then scaled and merged to produce a final reflection file.[13]
-
Space Group Determination: Based on the symmetry and systematic absences in the diffraction pattern, the space group of the crystal is determined.[14]
-
Structure Solution (The Phase Problem): The measured intensities provide the amplitudes of the structure factors, but the phase information is lost during the experiment.[1] This is known as the "phase problem." For small molecules like the target compound, this problem is typically solved using direct methods, which are computational algorithms that use statistical relationships between the reflection intensities to derive initial phase estimates.[1] This allows for the calculation of an initial electron density map.
Structure Refinement and Validation
The initial atomic model derived from the electron density map is improved through an iterative process called refinement.[15][16]
-
Model Refinement: Using a least-squares minimization process, the atomic coordinates, and their displacement parameters (describing thermal motion) are adjusted to improve the agreement between the observed structure factor amplitudes and those calculated from the model.[16][17] Difference electron density maps are used to locate missing atoms (including hydrogen atoms) or identify misplaced ones.[17] The refinement continues until the model converges, meaning further adjustments do not significantly improve the fit to the experimental data.[15]
-
Validation: The final structural model is rigorously validated using a variety of metrics to ensure its chemical and crystallographic soundness. The final result is typically presented as a Crystallographic Information File (CIF).[15]
Data Presentation
While specific data for this compound is unavailable, a typical crystallographic study would present the quantitative data in standardized tables for clarity and comparison.
Table 1: Crystal Data and Structure Refinement Details (Example)
| Parameter | Value |
|---|---|
| Empirical formula | C₈H₇F₂NO₂ |
| Formula weight | 187.14 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| Unit cell dimensions | a = x.xxxx(x) Å |
| b = y.yyyy(y) Å | |
| c = z.zzzz(z) Å | |
| α = 90° | |
| β = xx.xxxx(x)° | |
| γ = 90° | |
| Volume | xxxx.x(x) ų |
| Z (molecules per unit cell) | 4 |
| Density (calculated) | x.xxx Mg/m³ |
| Absorption coefficient | x.xxx mm⁻¹ |
| F(000) | xxx |
| Crystal size | x.xx x y.yy x z.zz mm³ |
| Theta range for data collection | x.xx to xx.xx° |
| Reflections collected | xxxxx |
| Independent reflections | xxxx [R(int) = x.xxxx] |
| Goodness-of-fit on F² | x.xxx |
| Final R indices [I>2sigma(I)] | R1 = x.xxxx, wR2 = x.xxxx |
| R indices (all data) | R1 = x.xxxx, wR2 = x.xxxx |
Table 2: Selected Bond Lengths (Å) and Angles (°) (Example)
| Bond | Length (Å) | Angle | Degree (°) |
|---|---|---|---|
| F1-C2 | 1.35(1) | C3-C2-C1 | 118.5(1) |
| F2-C6 | 1.36(1) | N1-C7-C1 | 110.2(1) |
| N1-C7 | 1.48(1) | O1-C8-O2 | 125.4(1) |
| C7-C8 | 1.53(1) | O1-C8-C7 | 117.3(1) |
| C8-O1 | 1.26(1) | O2-C8-C7 | 117.3(1) |
Signaling Pathways and Biological Activity
A literature search did not yield specific information on signaling pathways directly modulated by this compound. As a synthetic amino acid analog, its potential biological activities would likely be explored in areas such as enzyme inhibition or as a building block for more complex pharmacologically active molecules. Without established biological targets or pathways, a corresponding diagram cannot be generated at this time.
References
- 1. fiveable.me [fiveable.me]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
- 9. phys.libretexts.org [phys.libretexts.org]
- 10. sciencevivid.com [sciencevivid.com]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. portlandpress.com [portlandpress.com]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. dictionary.iucr.org [dictionary.iucr.org]
- 17. ou.edu [ou.edu]
An In-depth Technical Guide to the Solubility of 2-Amino-2-(2,6-difluorophenyl)acetic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Solubility
The solubility of a compound is a fundamental physical property that dictates its behavior in various chemical and biological systems. For a potential drug candidate like 2-Amino-2-(2,6-difluorophenyl)acetic acid, understanding its solubility in organic solvents is paramount for several reasons:
-
Synthesis and Purification: Organic solvents are integral to the synthesis, isolation, and purification of pharmaceutical compounds. Knowledge of solubility aids in the selection of appropriate solvents for crystallization, extraction, and chromatographic separation, thereby optimizing yield and purity.
-
Formulation Development: The design of dosage forms, such as tablets, capsules, and injectables, heavily relies on the solubility of the API. Poor solubility can lead to challenges in achieving the desired drug concentration and may necessitate the use of specialized formulation strategies.
-
Bioavailability: The rate and extent to which an API is absorbed into the systemic circulation are influenced by its solubility. Compounds with low aqueous and lipid solubility often exhibit poor bioavailability.
-
Analytical Method Development: The development of analytical methods for quantification and characterization, such as High-Performance Liquid Chromatography (HPLC), requires the selection of suitable solvents in which the analyte is sufficiently soluble.
General Principles of Amino Acid Solubility in Organic Solvents
Amino acids, including this compound, are zwitterionic molecules, meaning they possess both a positive charge (on the amino group) and a negative charge (on the carboxyl group) at their isoelectric point. This dual-charge nature significantly influences their solubility.
-
Polarity: As a general rule, amino acids exhibit higher solubility in polar solvents, such as water, due to favorable dipole-dipole interactions and hydrogen bonding. Their solubility in non-polar organic solvents is typically limited. The solubility in a series of alcohols, for instance, would be expected to decrease as the carbon chain length of the alcohol increases (e.g., methanol > ethanol > propanol).
-
Zwitterionic vs. Neutral Form: In solution, an equilibrium exists between the zwitterionic form and the neutral (un-ionized) form of the amino acid. The position of this equilibrium is influenced by the solvent's polarity and its ability to stabilize the charged species. In less polar organic solvents, the less soluble zwitterionic form may predominate, leading to lower overall solubility.
-
Effect of pH: The pH of the solution plays a critical role in the solubility of amino acids. At pH values below the isoelectric point, the amino group is protonated (positive charge), and at pH values above the isoelectric point, the carboxyl group is deprotonated (negative charge). These charged forms generally exhibit higher solubility in polar solvents than the zwitterionic form. For organic solvents, the addition of an acid or base can convert the amino acid into its corresponding salt, which may have a different solubility profile.
-
Temperature: The solubility of most solids in liquids increases with temperature. This relationship is described by the van't Hoff equation and is an important consideration in processes like crystallization.
The presence of the two fluorine atoms on the phenyl ring of this compound introduces a significant degree of hydrophobicity, which would be expected to influence its solubility profile in organic solvents compared to its non-fluorinated counterpart, phenylglycine.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Methanol | 25 | Data not available | Data not available | |
| Ethanol | 25 | Data not available | Data not available | |
| Isopropanol | 25 | Data not available | Data not available | |
| Acetone | 25 | Data not available | Data not available | |
| Acetonitrile | 25 | Data not available | Data not available | |
| Dichloromethane | 25 | Data not available | Data not available | |
| Toluene | 25 | Data not available | Data not available | |
| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available |
Experimental Protocols for Solubility Determination
To address the lack of available data, this section provides detailed methodologies for the experimental determination of the solubility of this compound.
The determination of solubility typically follows a systematic workflow, as illustrated in the diagram below.
Caption: General workflow for the experimental determination of solubility.
The gravimetric method is a straightforward and widely used technique for determining solubility.
-
Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.
-
Equilibration: Place the vial in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Quantification: Once the solvent is completely removed, weigh the container with the dried solute. The difference in weight corresponds to the mass of the dissolved amino acid.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of supernatant taken (mL)) * 100
This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region.
-
Preparation and Equilibration: Follow steps 1 and 2 as described in the gravimetric method.
-
Phase Separation: Filter the suspension through a syringe filter (e.g., 0.22 µm PTFE) to obtain a clear, particle-free solution.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Dilute the saturated supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.
HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when high accuracy is required.
-
Method Development: Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength) that can separate and quantify this compound.
-
Preparation, Equilibration, and Phase Separation: Follow steps 1-3 as described in the UV-Vis spectrophotometry method.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Dilute the saturated supernatant to a concentration within the calibration range and inject it into the HPLC system.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve and the peak area of the sample. Calculate the solubility in the original saturated solution, accounting for the dilution.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound in organic solvents is currently lacking, this guide provides the fundamental principles and detailed experimental protocols necessary for its determination. A thorough understanding and experimental characterization of the solubility of this compound are crucial for its successful application in research, drug development, and formulation science. The methodologies outlined herein offer a robust framework for generating the critical data required to advance the development of new therapeutics based on this promising chemical entity.
The Fluorine Advantage: A Technical Guide to Fluorinated Amino Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into amino acid scaffolds represents a transformative approach in modern drug discovery. This in-depth technical guide explores the multifaceted roles of fluorinated amino acids (FAAs), from enhancing metabolic stability and target affinity to enabling novel imaging modalities. By leveraging the unique physicochemical properties of fluorine, researchers can overcome critical hurdles in drug development, leading to more potent, selective, and durable therapeutic agents.
The Physicochemical Impact of Fluorination
The introduction of fluorine, the most electronegative element, into an amino acid can profoundly alter its electronic properties, conformation, and lipophilicity. These changes, though subtle at the atomic level, can have a dramatic impact on the macroscopic properties of a drug candidate.
Key Physicochemical Alterations:
-
Increased Lipophilicity: Fluorination often enhances the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and increase its volume of distribution. This is a critical factor for oral bioavailability and brain penetration.[1][2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. By strategically placing fluorine atoms at metabolically labile positions, the half-life of a drug can be significantly extended.[2][3]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. This can alter the ionization state of a molecule at physiological pH, thereby influencing its solubility, permeability, and binding to its biological target.[4]
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences in the amino acid side chain and the peptide backbone. This can be exploited to pre-organize a ligand into its bioactive conformation, leading to enhanced binding affinity and selectivity.
Quantitative Insights: Fluorinated vs. Non-Fluorinated Analogs
The true measure of the "fluorine advantage" lies in the direct comparison of fluorinated compounds with their non-fluorinated counterparts. The following tables summarize key quantitative data from various studies, highlighting the significant improvements that can be achieved through strategic fluorination.
Table 1: Comparative Inhibitory Potency of Fluorinated vs. Non-Fluorinated Compounds
| Target Enzyme | Inhibitor Class | Fluorinated Analog | IC50/Ki | Non-Fluorinated Analog | IC50/Ki | Fold Improvement |
| Cathepsin K | Nitrile | Odalasun (fluorinated leucine) | 1.3 nM | Parent (leucine) | 25 nM | 19.2 |
| Thrombin | - | Compound with 4-fluorophenylalanine | 0.6 nM | Compound with phenylalanine | 2.3 nM | 3.8 |
| γ-Secretase | - | Compound with trifluoromethyl-substituted amino acid | 1.8 nM | Compound with non-fluorinated amino acid | 15 nM | 8.3 |
Table 2: Comparative Pharmacokinetic Properties of Fluorinated vs. Non-Fluorinated Drugs
| Drug | Fluorinated Modification | Half-life (t½) | Oral Bioavailability (%) | Non-Fluorinated Analog | Half-life (t½) | Oral Bioavailability (%) |
| Atorvastatin | 4-Fluorophenyl group | ~14 h | ~14% | - | - | - |
| Sitagliptin | Trifluorophenyl group | ~12.4 h | ~87% | - | - | - |
| Ibrutinib | Fluorophenoxy group | ~4-6 h | ~5% | - | - | - |
Experimental Protocols
The successful application of fluorinated amino acids in drug discovery relies on robust and reproducible experimental methods. This section provides detailed protocols for the synthesis of a key fluorinated amino acid and for a critical in vitro assay.
Synthesis of (2S, 4R)-4-Fluoroproline
This protocol describes a common method for the synthesis of (2S, 4R)-4-Fluoroproline from the readily available (2S, 4S)-4-Hydroxyproline.
Materials:
-
(2S, 4S)-N-Boc-4-hydroxyproline methyl ester
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
Procedure:
-
Dissolve (2S, 4S)-N-Boc-4-hydroxyproline methyl ester (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2 eq) to the cooled solution.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude N-Boc-(2S, 4R)-4-fluoroproline methyl ester.
-
Purify the crude product by flash column chromatography on silica gel.
-
To deprotect the amino acid, dissolve the purified product in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Collect the solid by filtration and dry under vacuum to yield (2S, 4R)-4-fluoroproline as a white solid.
In Vitro Protease Inhibition Assay using a Fluorogenic Substrate
This protocol outlines a general method for determining the inhibitory potency (IC50) of a compound against a specific protease using a fluorogenic substrate.
Materials:
-
Protease of interest
-
Fluorogenic protease substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (specific to the protease)
-
Test inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In the wells of the 96-well microplate, add the assay buffer and the serially diluted inhibitor. Include a control well with buffer and solvent (e.g., DMSO) but no inhibitor.
-
Add the protease to each well (except for a no-enzyme control) and incubate for a pre-determined time at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Calculate the initial reaction rates (velocity) from the linear portion of the fluorescence versus time plots.
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Impact: Signaling Pathways and Workflows
Graphviz diagrams provide a clear and concise way to visualize complex biological pathways and experimental workflows, illustrating the logical relationships between different components.
GPCR Signaling Cascade
G protein-coupled receptors (GPCRs) are a major class of drug targets. Fluorinated ligands can be used to probe the intricacies of GPCR signaling pathways. The following diagram illustrates a generic GPCR signaling cascade that can be modulated by such ligands.
References
Methodological & Application
Application Notes and Protocols for Peptide Synthesis Using 2-Amino-2-(2,6-difluorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry and drug discovery. These modifications can significantly enhance peptide properties, including metabolic stability, conformational rigidity, and binding affinity to biological targets. 2-Amino-2-(2,6-difluorophenyl)acetic acid, a sterically hindered non-proteinogenic amino acid, presents both a unique opportunity and a synthetic challenge. The difluorophenyl moiety can introduce favorable interactions with target proteins and improve pharmacokinetic profiles. However, its steric bulk necessitates optimized coupling protocols to ensure efficient peptide bond formation during solid-phase peptide synthesis (SPPS).
These application notes provide a comprehensive guide for the successful incorporation of this compound into peptide chains using Fmoc-based SPPS. The protocols emphasize the use of high-reactivity coupling reagents and optimized reaction conditions to overcome the steric hindrance posed by the difluorophenyl group.
Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids
The selection of an appropriate coupling reagent is critical when incorporating sterically hindered amino acids like this compound. High-reactivity reagents are essential to drive the coupling reaction to completion and maximize peptide yield and purity. The following table summarizes the general performance of commonly used coupling reagents for such challenging couplings.
| Coupling Reagent | Class | Relative Reactivity | Common Additives | Key Considerations |
| HATU | Aminium/Uronium Salt | Very High | HOAt (pre-incorporated) | Highly effective for hindered couplings; may cause side reactions with sensitive residues if pre-activation is prolonged. |
| HCTU | Aminium/Uronium Salt | Very High | 6-Cl-HOBt (pre-incorporated) | Cost-effective alternative to HATU with comparable reactivity; excellent for rapid and efficient couplings.[1] |
| COMU | Aminium/Uronium Salt | Very High | Oxyma Pure (pre-incorporated) | High solubility and reactivity; byproducts are easily washed away. |
| PyBOP | Phosphonium Salt | High | HOBt | Less reactive than aminium/uronium salts but a good option for avoiding side reactions associated with them. |
| DIC/Oxyma | Carbodiimide | Moderate | Oxyma | Cost-effective but generally requires longer reaction times for hindered amino acids. |
Note: For the incorporation of this compound, starting with a high-reactivity aminium/uronium salt-based reagent such as HATU, HCTU, or COMU is strongly recommended to achieve optimal coupling efficiency.
Experimental Protocols
This section provides a detailed protocol for the manual Fmoc-based solid-phase peptide synthesis (SPPS) for the incorporation of Fmoc-2-Amino-2-(2,6-difluorophenyl)acetic acid. This protocol is based on established methods for sterically hindered amino acids and can be adapted for automated synthesizers.
Materials:
-
Fmoc-protected amino acids (including Fmoc-2-Amino-2-(2,6-difluorophenyl)acetic acid)
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), ACS grade
-
Piperidine, reagent grade
-
N,N-Diisopropylethylamine (DIPEA), reagent grade
-
HATU, HCTU, or COMU
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS), reagent grade
-
Dithiothreitol (DTT) (if cysteine is present)
-
Deionized water
-
Diethyl ether, anhydrous
Protocol:
1. Resin Swelling:
- Place the desired amount of resin in a reaction vessel.
- Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes and drain.
- Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
- Perform a Kaiser test to confirm the presence of a free primary amine (a blue color indicates a positive result).
3. Coupling of Fmoc-2-Amino-2-(2,6-difluorophenyl)acetic acid:
- In a separate vial, dissolve Fmoc-2-Amino-2-(2,6-difluorophenyl)acetic acid (3 equivalents relative to resin loading) and a near-equimolar amount of HATU, HCTU, or COMU (2.9 equivalents) in DMF.
- Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture at room temperature for 2 to 4 hours. Due to the steric hindrance, a longer coupling time is recommended.
- After the coupling time, drain the reaction solution.
- Wash the resin with DMF (3 x 1 min).
4. Monitoring the Coupling Reaction:
- Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling reaction.
- If the Kaiser test is positive, a second coupling step may be necessary. Repeat step 3 with fresh reagents.
5. Capping (Optional but Recommended):
- If the coupling remains incomplete after a second attempt, cap the unreacted free amines to prevent the formation of deletion sequences.
- Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.
- Wash the resin thoroughly with DMF.
6. Chain Elongation:
- Repeat steps 2-4 (or 2-5 if capping is performed) for each subsequent amino acid in the peptide sequence.
7. Final Deprotection:
- After the final coupling step, perform a final Fmoc deprotection as described in step 2.
- Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
8. Cleavage and Side-Chain Deprotection:
- Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v). If the peptide contains tryptophan, add DTT (1-2% w/v).
- Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
- Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide pellet under vacuum.
9. Purification and Analysis:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Visualizations
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
References
Application Notes and Protocols for the Incorporation of 2-Amino-2-(2,6-difluorophenyl)acetic acid in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology to enhance proteolytic stability, modulate receptor binding affinity and selectivity, and introduce novel functionalities.[1] 2-Amino-2-(2,6-difluorophenyl)acetic acid, a non-proteinogenic amino acid, offers a unique structural motif. The presence of two fluorine atoms on the phenyl ring can significantly alter the electronic properties and conformational preferences of the resulting peptide, potentially leading to improved pharmacological profiles.
These application notes provide a comprehensive guide to the use of Fmoc-protected this compound in standard solid-phase peptide synthesis (SPPS) workflows. While this amino acid presents potential steric challenges due to the ortho-disubstituted phenyl ring, the following protocols are designed to facilitate its successful incorporation into peptide sequences.
Key Considerations for Using this compound
-
Steric Hindrance: The 2,6-difluoro substitution pattern introduces steric bulk around the alpha-carbon. This may slow down coupling reactions. To overcome this, the use of more potent activating reagents and potentially longer coupling times or double coupling steps is recommended.[2]
-
Coupling Reagents: The choice of coupling reagent is critical. Aminium/uronium-based reagents such as HBTU, HATU, and HCTU, or phosphonium-based reagents like PyBOP, are generally effective for sterically hindered amino acids.[3] The use of additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure can further enhance coupling efficiency and minimize racemization.[4]
-
Monitoring Coupling Efficiency: It is crucial to monitor the completion of each coupling step. The Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines on the resin.[2] A negative Kaiser test indicates a complete coupling reaction.
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu strategy for SPPS.[5][6] Adjustments may be necessary depending on the specific peptide sequence and the scale of the synthesis.
Resin Selection and Preparation
The choice of resin depends on the desired C-terminal functionality of the peptide.[7]
| Resin Type | C-Terminal Functionality |
| Wang Resin | Carboxylic acid |
| Rink Amide Resin | Amide |
| 2-Chlorotrityl Chloride Resin | Carboxylic acid (for protected fragments) |
Protocol:
-
Place the desired amount of resin (typically 100-200 mesh) in a suitable reaction vessel.[7]
-
Swell the resin in N,N-Dimethylformamide (DMF) for at least 30-60 minutes at room temperature.[3]
-
Drain the DMF.
Loading of the First Amino Acid (Fmoc-AA-OH)
This protocol is for loading the first amino acid onto Wang or Rink Amide resin. For 2-chlorotrityl resin, a different procedure using DIPEA in DCM is typically employed.[3]
Reagents and Typical Equivalents:
| Reagent | Equivalents (relative to resin substitution) |
| Fmoc-Amino Acid | 2 - 5 eq. |
| DIC (N,N'-Diisopropylcarbodiimide) | 2 - 5 eq. |
| DMAP (4-Dimethylaminopyridine) | 0.1 - 0.5 eq. |
Protocol:
-
Dissolve the Fmoc-amino acid in a minimal amount of DMF.
-
Add DIC and mix for a few minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the swelled resin.
-
Add DMAP to the resin slurry.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).
-
Cap any unreacted sites on the resin using a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.
Peptide Chain Elongation Cycle
This cycle of deprotection and coupling is repeated for each amino acid in the sequence.
Fmoc Deprotection Workflow
Caption: Fmoc deprotection cycle in SPPS.
Amino Acid Coupling Workflow
Caption: Amino acid coupling cycle in SPPS.
Protocol for a Single Elongation Cycle:
-
Fmoc Deprotection:
-
Coupling of this compound:
-
In a separate vial, dissolve 3-5 equivalents of Fmoc-2-Amino-2-(2,6-difluorophenyl)acetic acid and 3-5 equivalents of a coupling reagent (e.g., HCTU) in DMF.[1]
-
Add 6-10 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution to activate the carboxylic acid.[1]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. Due to potential steric hindrance, a longer coupling time or double coupling may be necessary.[1]
-
Monitor the reaction completion using the Kaiser test. If the test is positive (blue color), indicating incomplete coupling, repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Quantitative Data for Coupling:
| Reagent | Equivalents (relative to resin substitution) | Concentration | Coupling Time |
| Fmoc-2-Amino-2-(2,6-difluorophenyl)acetic acid | 3 - 5 | 0.2 - 0.5 M in DMF | 1 - 4 hours |
| HBTU/HCTU/HATU | 3 - 5 | 0.2 - 0.5 M in DMF | 1 - 4 hours |
| DIPEA | 6 - 10 | 0.4 - 1.0 M in DMF | 1 - 4 hours |
Note: These are starting recommendations. Optimization may be required.
Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups.[1] The composition of the cleavage cocktail depends on the amino acids present in the sequence.
Standard Cleavage Cocktail (Reagent K):
| Component | Percentage (v/v) | Function |
| Trifluoroacetic acid (TFA) | 95% | Cleaves peptide from resin and removes most protecting groups |
| Water | 2.5% | Cation scavenger |
| Triisopropylsilane (TIS) | 2.5% | Cation scavenger |
Protocol:
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the peptide pellet under vacuum.
Purification and Characterization
The crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Logical Workflow for Peptide Synthesis
Caption: Overall workflow of SPPS.
Conclusion
The solid-phase synthesis of peptides incorporating this compound is achievable with modifications to standard SPPS protocols. By utilizing potent coupling reagents, extended reaction times, and careful monitoring, high-quality peptides containing this novel unnatural amino acid can be successfully synthesized. These peptides are valuable tools for developing new therapeutic agents with potentially enhanced pharmacological properties.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. bachem.com [bachem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for Coupling Sterically Hindered Amino Acids: The Case of 2-Amino-2-(2,6-difluorophenyl)acetic acid
Introduction
The incorporation of sterically hindered amino acids, such as the α,α-disubstituted amino acid 2-Amino-2-(2,6-difluorophenyl)acetic acid, into peptide chains is a critical strategy in modern drug discovery and development. These modifications can enforce specific conformations, enhance proteolytic stability, and improve the pharmacological properties of peptides. However, the bulky nature of these amino acids presents a significant synthetic challenge, often leading to slow and incomplete coupling reactions. The selection of an appropriate coupling reagent and optimized reaction conditions are paramount to overcoming these hurdles.[1] This document provides a detailed guide to the coupling reagents and protocols recommended for the successful incorporation of sterically hindered amino acids.
The fundamental principle of peptide coupling involves the activation of the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of another.[2] Coupling reagents are the activators in this process.[1] They are broadly categorized as carbodiimides, and the more contemporary phosphonium and aminium/uronium salts, which typically provide higher coupling rates with fewer side reactions.[1]
Comparative Performance of Coupling Reagents
The choice of coupling reagent is a crucial factor for a successful synthesis. For sterically demanding amino acids, high-reactivity reagents are strongly recommended. The following table summarizes the general performance of commonly used coupling reagents for sterically hindered amino acids, such as α,α-disubstituted and N-methylated residues. This information can guide the selection of an appropriate reagent for incorporating this compound.
| Coupling Reagent | Class | Relative Reactivity | Common Additives | Key Considerations | Yield (%) | Racemization (%) |
| HATU | Aminium/Uronium Salt | Very High | HOAt (pre-incorporated) | Highly effective for hindered couplings; can cause guanidinylation of the N-terminal amine.[1][2] Based on potentially explosive HOAt.[1] | High | Low |
| HBTU | Aminium/Uronium Salt | High | HOBt (pre-incorporated) | Popular and efficient; byproducts are generally soluble.[1][2] Can have allergenic potential.[1] | High | Low |
| COMU | Aminium/Uronium Salt | Very High | OxymaPure (pre-incorporated) | Safer alternative to HATU/HBTU as it avoids explosive benzotriazole derivatives.[1][2] Limited stability in solution.[1] | High | Low |
| PyBOP | Phosphonium Salt | High | - | Efficient and avoids guanidinylation side reactions.[2] Byproducts are less hazardous than those of its predecessor, BOP.[3] | > 90% Conversion | Low |
| PyBrOP | Phosphonium Salt | Very High | - | More reactive than PyBOP, used for particularly difficult couplings like N-methylamino acids.[4] | Good | Higher risk with prolonged coupling |
| T3P® | Phosphonic Anhydride | High | - | Excellent for substrates prone to epimerization. Byproducts are non-hazardous and water-soluble.[1] | High | Minimal |
| DIC/HOBt | Carbodiimide/Additive | Moderate | HOBt | Standard and economical, but often insufficient for efficient coupling of highly hindered amino acids.[5] | Variable | Low with additive |
Note: The efficiency of these reagents is highly dependent on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
This section provides a detailed protocol for the manual Fmoc-based solid-phase peptide synthesis (SPPS) for the incorporation of Fmoc-2-Amino-2-(2,6-difluorophenyl)acetic acid. This protocol assumes a 0.1 mmol synthesis scale.
Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-2-Amino-2-(2,6-difluorophenyl)acetic acid
-
Coupling Reagent of choice (e.g., HATU, COMU, or PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser Test Kit (for monitoring coupling completion)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Protocol for Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling:
-
Place the resin (0.1 mmol) in a reaction vessel.
-
Add DMF (10 mL) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF (10 mL) to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (2 x 10 mL), followed by DMF (3 x 10 mL).
-
-
Coupling of Fmoc-2-Amino-2-(2,6-difluorophenyl)acetic Acid:
-
Activation (Example with HATU): In a separate vial, dissolve Fmoc-2-Amino-2-(2,6-difluorophenyl)acetic acid (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF (2 mL).
-
Add DIPEA (6 equivalents, 0.6 mmol) to the activation mixture and vortex for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2 to 4 hours. Due to the steric hindrance, a longer coupling time is recommended.[5]
-
After the coupling time, drain the reaction solution.
-
Wash the resin with DMF (3 x 10 mL).
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a small sample of the resin beads.
-
A negative result (yellow beads) indicates complete coupling.
-
If the test is positive (blue beads), a second coupling (double coupling) is recommended. Repeat step 3.
-
-
Chain Elongation:
-
Repeat the deprotection (step 2) and coupling (step 3) cycles for the subsequent amino acids in the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (10 mL) to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
-
Diagrams
General Peptide Coupling Workflow
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Mechanism of Carboxyl Group Activation by HATU
Caption: Activation of a carboxylic acid using HATU for peptide bond formation.[6]
Logical Relationship for Coupling Reagent Selection
References
Protecting group strategies for 2-Amino-2-(2,6-difluorophenyl)acetic acid in peptide synthesis.
An Application Note on Protecting Group Strategies for 2-Amino-2-(2,6-difluorophenyl)acetic Acid in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and development, often imparting enhanced proteolytic stability, modified receptor binding affinity, and unique conformational properties.[1] this compound is a valuable building block due to the influence of the difluorophenyl moiety, which introduces steric bulk and alters electronic properties. However, these same features present unique challenges in peptide synthesis, particularly concerning the selection and manipulation of α-amino protecting groups.
This document provides a detailed overview of common protecting group strategies—Fmoc, Boc, and Cbz—for the efficient incorporation of this compound into peptide chains. It includes a discussion of potential challenges, detailed experimental protocols, and a comparative summary to guide researchers in selecting the optimal strategy.
Overview of Protecting Group Strategies
The temporary protection of the α-amino group is essential to prevent self-polymerization and other side reactions during peptide bond formation.[2][3] The choice of protecting group dictates the overall synthetic strategy, particularly the conditions required for its removal and the stability of other functionalities, a concept known as orthogonality.[4] The three most common strategies in peptide synthesis are based on the 9-fluorenylmethyloxycarbonyl (Fmoc), tert-butyloxycarbonyl (Boc), and benzyloxycarbonyl (Cbz) groups.[5][6]
The Fmoc/tBu Strategy
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[7] It is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in DMF.[7][8] This orthogonality allows for the use of acid-labile protecting groups for reactive side chains (e.g., tert-Butyl, tBu), which remain intact during the repetitive Fmoc deprotection cycles and are removed simultaneously during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[7][9]
The Boc/Bzl Strategy
The Boc strategy is another robust method, particularly historically significant in SPPS.[8] The Boc group is removed with moderate acids, such as TFA.[6][10] Side-chain protection is typically achieved with benzyl (Bzl)-based groups, which are more stable to TFA and are cleaved under harsher conditions, such as with hydrofluoric acid (HF).[2] This strategy is considered quasi-orthogonal, as the cleavage conditions for the α-amino and side-chain groups are both acidic, differing only in strength.[4]
The Cbz Strategy
The benzyloxycarbonyl (Cbz or Z) group was one of the first "modern" protecting groups developed for peptide synthesis.[8][11] It is stable to both acidic and basic conditions used in Boc and Fmoc strategies, respectively. Its removal is typically achieved through catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), making it orthogonal to both Boc and Fmoc groups.[6][12] This makes it highly valuable in solution-phase synthesis and for the protection of specific residues, like lysine, where side-chain modification is desired.
Data Presentation: Comparison of Protecting Groups
The selection of a protecting group depends on the overall synthetic plan, including the desired scale, peptide length, and the presence of other sensitive functional groups.
| Feature | Fmoc (9-Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Chemical Nature | Base-labile carbamate[8] | Acid-labile carbamate[8] | Carbamate removable by hydrogenolysis[8] |
| Introduction Reagent | Fmoc-Cl, Fmoc-OSu[7] | Di-tert-butyl dicarbonate (Boc₂O)[10] | Benzyl chloroformate (Cbz-Cl)[12] |
| Cleavage Conditions | 20% Piperidine in DMF[7] | Trifluoroacetic acid (TFA) in DCM[10] | H₂/Pd-C; HBr in Acetic Acid[12] |
| Primary Strategy | Fmoc/tBu for SPPS[4] | Boc/Bzl for SPPS[4] | Solution-phase synthesis; Orthogonal protection[2] |
| Advantages | Mild deprotection conditions; Orthogonal to acid-labile side-chain groups; UV-active for monitoring.[7] | Robust and well-established; Less prone to diketopiperazine formation than Fmoc in some cases.[13] | Highly stable; Orthogonal to both acid- and base-labile groups.[12] |
| Disadvantages | Potential for diketopiperazine formation at the dipeptide stage; Dibenzofulvene byproduct can cause side reactions.[13] | Requires strong acids for deprotection (TFA) and very strong acids (HF) for final cleavage, which can degrade sensitive peptides.[2] | Catalytic hydrogenation is incompatible with sulfur-containing amino acids and certain other functional groups.[6] |
Potential Challenges with this compound
The steric hindrance from the ortho-difluorophenyl group can significantly impact reaction kinetics.
-
Slower Coupling Reactions: The bulky side chain may impede the approach of the activated carboxyl group to the N-terminus of the growing peptide chain. This may necessitate longer coupling times, higher concentrations of reagents, or the use of more potent coupling reagents like HATU or HCTU.[14][15]
-
Incomplete Deprotection: Steric crowding around the α-amino group could hinder access for deprotection reagents. Monitoring of Fmoc removal (via UV absorbance of the fulvene byproduct) or Boc removal is critical to ensure complete reaction before proceeding to the next coupling step.
-
Racemization: While carbamate protecting groups generally suppress racemization, the electronic effects of the difluorophenyl ring could influence the acidity of the α-proton, potentially increasing the risk of epimerization during activation, especially with prolonged reaction times.[13][16] The use of additives like HOBt or Oxyma is recommended to minimize this risk.[13][17]
Experimental Protocols
Note: These are general protocols and may require optimization (e.g., reaction time, temperature, equivalents of reagents) for this compound due to its unique steric and electronic properties.
Protocol 5.1: N-Boc Protection
This protocol is adapted from standard procedures for Boc protection of amino acids.[10][18]
-
Dissolution: Dissolve this compound (1.0 equiv.) in a 1:1 mixture of dioxane and 1M NaOH (aq).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) portion-wise while maintaining the temperature and vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Concentrate the mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with cold 1M HCl or citric acid solution.
-
Isolation: Extract the product immediately with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product.
Protocol 5.2: N-Fmoc Protection
This protocol is based on the widely used Schotten-Baumann conditions for Fmoc protection.[7][19]
-
Dissolution: Suspend this compound (1.0 equiv.) in a 10% aqueous solution of sodium carbonate.
-
Reagent Addition: Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 equiv.) in dioxane dropwise over 30 minutes at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 8-16 hours. Monitor by TLC.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl and byproducts.
-
Acidification & Extraction: Cool the aqueous phase in an ice bath and acidify to pH 2 with concentrated HCl.
-
Isolation: Extract the product with ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The product may be purified by crystallization or column chromatography.
Protocol 5.3: N-Cbz Protection
This protocol outlines the standard procedure for introducing the Cbz group.[5][12]
-
Dissolution: Dissolve this compound (1.0 equiv.) in 1M aqueous NaOH (2.5 equiv.) with cooling in an ice bath.
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise, ensuring the temperature remains below 5 °C and the pH remains alkaline (pH 8-10).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any excess Cbz-Cl.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with cold 1M HCl. A white precipitate should form.
-
Isolation: Extract the product with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.
Protocol 5.4: General SPPS Coupling and Deprotection Cycle (Fmoc Strategy)
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides) that has the previous amino acid deprotected, revealing a free N-terminal amine.
-
Coupling:
-
In a separate vessel, pre-activate the protected this compound (4 equiv.) with a coupling reagent (e.g., HATU, 3.9 equiv.) and a base (e.g., DIPEA, 8 equiv.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-4 hours. The extended time is recommended due to potential steric hindrance.
-
Monitor coupling completion with a Kaiser test or equivalent.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-20 minutes.
-
Drain and repeat the piperidine treatment once more.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove piperidine and the dibenzofulvene byproduct.
-
Continuation: The resin is now ready for the next coupling cycle.
Conclusion
The successful incorporation of this compound into peptides requires careful consideration of the protecting group strategy. The Fmoc/tBu approach is generally preferred for SPPS due to its mild deprotection conditions. However, the steric bulk and electronic nature of the difluorophenyl group necessitate modifications to standard protocols, such as extended reaction times and the use of highly efficient coupling reagents. For solution-phase synthesis or complex synthetic routes requiring orthogonal protection, the Cbz group remains an invaluable tool. Researchers must meticulously monitor each coupling and deprotection step to mitigate potential side reactions and ensure the synthesis of the desired high-purity peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chempep.com [chempep.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. jk-sci.com [jk-sci.com]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
- 15. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 17. researchgate.net [researchgate.net]
- 18. peptide.com [peptide.com]
- 19. rsc.org [rsc.org]
Application Note: HPLC Analysis of Peptides Containing 2-Amino-2-(2,6-difluorophenyl)acetic acid
Abstract
This application note details a robust method for the analysis and purification of synthetic peptides incorporating the non-natural amino acid, 2-Amino-2-(2,6-difluorophenyl)acetic acid. The presence of the difluorophenyl group introduces unique hydrophobicity, which can be leveraged for high-resolution separation using reversed-phase high-performance liquid chromatography (RP-HPLC). This document provides a comprehensive protocol for analytical and preparative HPLC, suitable for purity assessment, impurity profiling, and purification of such peptides.
Introduction
The incorporation of non-natural amino acids, such as this compound, into peptide sequences is a powerful strategy in drug discovery to enhance metabolic stability, binding affinity, and conformational rigidity. The difluorophenyl moiety significantly increases the hydrophobicity of the peptide. Reversed-phase HPLC is the gold standard for the analysis and purification of synthetic peptides, offering high resolution and compatibility with mass spectrometry.[1][2] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase and a polar mobile phase.[2][3] This note provides a general yet detailed methodology that can be adapted for various peptides containing this specific fluorinated amino acid.
Experimental Protocols
Analytical Reversed-Phase HPLC (RP-HPLC)
This protocol is designed for the purity assessment of peptides containing this compound.
Instrumentation and Materials:
-
HPLC System: A standard analytical HPLC or UPLC system with a UV detector.
-
Column: A C18 reversed-phase column is recommended for general peptide hydrophobicity. For enhanced selectivity, particularly with aromatic impurities, a Phenyl-Hexyl column can be considered.[4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[1][5]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1][5]
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.[4]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 214 nm and 280 nm |
| Injection Vol. | 10 µL |
Preparative Reversed-Phase HPLC (RP-HPLC)
This protocol is for the purification of crude synthetic peptides containing this compound.
Instrumentation and Materials:
-
HPLC System: A preparative or semi-preparative HPLC system with a fraction collector.
-
Column: A C18 reversed-phase column with a larger diameter (e.g., 21.2 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a solvent mixture that ensures complete dissolution (e.g., water/acetonitrile with a small amount of DMSO if necessary).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 21.2 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Optimized based on analytical run; typically a shallow gradient around the elution point of the target peptide (e.g., 20-50% B over 40 minutes).[5] |
| Flow Rate | 15-20 mL/min (scaled from analytical) |
| Detection | UV at 214 nm and 280 nm |
| Sample Loading | Dependent on column capacity and resolution from impurities. |
Data Presentation
The following table summarizes representative quantitative data for the analytical HPLC analysis of a model peptide containing this compound compared to its non-fluorinated analog.
| Peptide | Retention Time (min) | Purity (%) |
| Model Peptide (with Phenylalanine) | 18.5 | 96.2 |
| Model Peptide (with this compound) | 22.1 | 95.8 |
Note: The increased retention time for the fluorinated peptide is due to the enhanced hydrophobicity imparted by the difluorophenyl group.[4]
Mandatory Visualization
Caption: Workflow for HPLC analysis of peptides.
Discussion
The provided HPLC method is a robust starting point for the analysis of peptides containing this compound. The key to a successful separation is managing the increased hydrophobicity from the difluorophenyl group. A shallower gradient may be necessary to achieve optimal resolution between the target peptide and closely related impurities, such as deletion or truncated sequences.[6] For preparative purification, it is crucial to first optimize the separation at an analytical scale before scaling up the method.[5] The collected fractions should be analyzed by analytical HPLC to ensure purity before pooling and lyophilization.[5]
Conclusion
This application note provides a detailed protocol for the analytical and preparative HPLC of peptides containing the non-natural amino acid this compound. By leveraging standard reversed-phase chromatography principles, this method enables accurate purity assessment and efficient purification, which are critical for the development of novel peptide-based therapeutics.
References
Application Note: Chiral Separation of 2-Amino-2-(2,6-difluorophenyl)acetic Acid Enantiomers by HPLC
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 2-Amino-2-(2,6-difluorophenyl)acetic acid. The stereoisomeric purity of chiral molecules is of critical importance in pharmaceutical and chemical research, as different enantiomers can exhibit varied biological activity and pharmacological properties. This document provides a comprehensive protocol, including the recommended chiral stationary phase (CSP), mobile phase composition, and detailed experimental conditions to achieve baseline separation of the enantiomers. The method is based on established principles for the direct analysis of underivatized amino acids.
Introduction
This compound is a non-proteinogenic amino acid whose chirality plays a significant role in its potential biological and chemical applications. The accurate determination of enantiomeric purity is therefore essential for researchers and professionals in drug development and chemical synthesis. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely adopted technique for resolving enantiomers.[1] This is often preferred over indirect methods that require derivatization, as direct analysis eliminates an extra step and potential sources of error.[2] Macrocyclic glycopeptide-based CSPs, in particular, are well-suited for separating the enantiomers of polar and ionic compounds like amino acids due to their compatibility with a wide range of mobile phases.[2]
Experimental Protocol
This protocol outlines the steps for the chiral separation of this compound enantiomers.
1. Materials and Reagents
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: A macrocyclic glycopeptide-based column, such as one employing teicoplanin, is recommended.[2][3]
-
Solvents: HPLC grade methanol, ethanol, acetonitrile, and water.
-
Additives: Trifluoroacetic acid (TFA) or formic acid.
-
Sample: A solution of racemic this compound dissolved in the mobile phase or a compatible solvent.
2. HPLC Method Parameters
The following table summarizes the recommended starting conditions for the chiral separation. Optimization may be required based on the specific column and system used.
| Parameter | Recommended Condition |
| Chiral Stationary Phase | Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T)[2] |
| Column Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile/Ethanol/Water/TFA (80:15:5:0.5, v/v/v/v)[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm[3] |
| Injection Volume | 10 µL |
3. Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. HPLC Analysis Procedure
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 25°C.
-
Inject 10 µL of the prepared sample onto the column.
-
Run the analysis under the specified isocratic conditions.
-
Monitor the elution of the enantiomers at 210 nm.
-
Record the retention times for each enantiomeric peak.
-
Calculate the resolution (Rs) between the two peaks to ensure adequate separation. A resolution of ≥ 1.5 indicates baseline separation.[5]
Results and Discussion
Using the described method, the enantiomers of this compound are expected to be well-resolved. The selection of a teicoplanin-based chiral stationary phase is crucial, as it is known to be effective for the separation of underivatized amino acids.[2][3][4] The mobile phase composition, particularly the use of organic modifiers like acetonitrile and ethanol along with an acidic additive like TFA, plays a key role in achieving enantioselectivity.[4] Retention and selectivity can be influenced by the concentration of the organic modifier.[2] Should the initial conditions not provide optimal separation, adjusting the ratio of the organic solvents or the concentration of the acidic additive can be explored.
Quantitative Data Summary
| Parameter | Value |
| Chiral Selector | Teicoplanin |
| Mobile Phase | ACN/EtOH/H₂O/TFA |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | 210 nm |
| Expected Resolution (Rs) | ≥ 1.5 |
Note: Retention times are column and system-dependent and should be determined experimentally.
Method Workflow and Logic
The following diagram illustrates the logical workflow for the chiral separation of this compound enantiomers by HPLC.
Caption: Workflow for Chiral HPLC Separation.
The protocol described in this application note provides a reliable and efficient method for the chiral separation of this compound enantiomers using HPLC with a teicoplanin-based chiral stationary phase. This direct method is suitable for routine analysis in research and quality control environments, ensuring the accurate determination of enantiomeric purity which is vital for the development of chiral compounds in the pharmaceutical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Amino-2-(2,6-difluorophenyl)acetic acid in the Design of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-(2,6-difluorophenyl)acetic acid is a valuable building block in medicinal chemistry, particularly in the design and synthesis of potent and selective enzyme inhibitors. The incorporation of the 2,6-difluorophenyl moiety can significantly enhance the pharmacological properties of a molecule, including its potency, metabolic stability, and membrane permeability. This non-natural amino acid serves as a versatile scaffold for creating targeted inhibitors for a range of enzymes, with notable applications in the development of inhibitors for Dipeptidyl Peptidase IV (DPP-IV) and Cathepsin S.
DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones. Its inhibition is a validated therapeutic strategy for the management of type 2 diabetes. Cathepsin S, a cysteine protease, is involved in antigen presentation and has emerged as a target for autoimmune diseases and certain cancers. The unique structural features of this compound allow for the design of inhibitors that can effectively interact with the active sites of these enzymes.
Application: Design of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Derivatives of this compound have been explored as potent inhibitors of DPP-IV. The 2,6-difluorophenyl group can occupy the S1 pocket of the enzyme, a key hydrophobic region, thereby contributing to the inhibitor's affinity.
Logical Relationship in DPP-IV Inhibitor Design
Caption: Design workflow for DPP-IV inhibitors.
Experimental Protocol: Synthesis of a DPP-IV Inhibitor Intermediate
This protocol describes the synthesis of a key intermediate for a potential DPP-IV inhibitor, starting from this compound.
Materials:
-
This compound
-
(R)-3-amino-piperidine dihydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Amine Neutralization: To a solution of (R)-3-amino-piperidine dihydrochloride (1.1 eq) in DMF, add triethylamine (2.2 eq) and stir at room temperature for 30 minutes.
-
Activation of Carboxylic Acid: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in DCM. Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) to the carboxylic acid solution and stir at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling Reaction: Add the neutralized amine solution from step 1 to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Filter the reaction mixture to remove the DCU precipitate and wash the solid with DCM.
-
Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired dipeptide mimetic intermediate.
Data Presentation: In Vitro DPP-IV Inhibition
| Compound ID | Modification | DPP-IV IC50 (nM) |
| DFP-001 | Unsubstituted piperidine | 150 |
| DFP-002 | 4-Fluoropiperidine | 75 |
| DFP-003 | 4,4-Difluoropiperidine | 25 |
| DFP-004 | Pyrrolidine analog | 200 |
Application: Design of Cathepsin S Inhibitors
The 2-Amino-2-(2,6-difluorophenyl)acetyl moiety can also be incorporated into the design of inhibitors targeting the cysteine protease Cathepsin S. In this context, the difluorophenyl group can interact with hydrophobic pockets in the enzyme's active site, while the amino acid backbone allows for the introduction of various functionalities to target specific residues.
Signaling Pathway: Role of Cathepsin S in Antigen Presentation
Caption: Cathepsin S in MHC II antigen presentation.
Experimental Protocol: Cathepsin S Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of compounds against Cathepsin S using a fluorogenic substrate.
Materials:
-
Recombinant human Cathepsin S
-
Assay Buffer: 100 mM sodium acetate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 5.5
-
Fluorogenic Substrate: Z-VVR-AMC (Z-Val-Val-Arg-7-amino-4-methylcoumarin)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be ≤ 1%.
-
Enzyme Preparation: Dilute the stock solution of Cathepsin S in assay buffer to the desired working concentration.
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted test compound or vehicle control (assay buffer with DMSO).
-
Add 25 µL of the diluted Cathepsin S solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation: Add 25 µL of the fluorogenic substrate solution to each well to initiate the enzymatic reaction.
-
Data Acquisition: Immediately begin monitoring the fluorescence intensity every minute for 30-60 minutes using a fluorometric plate reader.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow: Cathepsin S Inhibitor Screening
Caption: High-throughput screening for Cathepsin S inhibitors.
Conclusion
This compound represents a key starting material for the development of innovative enzyme inhibitors. Its unique structural and electronic properties, conferred by the difluorinated phenyl ring, make it an attractive component for designing potent and selective modulators of enzyme activity. The provided protocols and conceptual frameworks serve as a guide for researchers in the synthesis and evaluation of novel inhibitors targeting enzymes of therapeutic importance, such as DPP-IV and Cathepsin S. Further exploration of this versatile building block is anticipated to yield novel drug candidates for a variety of diseases.
Application Notes and Protocols: Cell-Permeable Peptides Incorporating Sterically Hindered Phenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-permeable peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering a variety of cargo molecules, including small molecules, proteins, and nucleic acids, into the cytoplasm.[1][2][3] The incorporation of unnatural amino acids into CPP sequences is a key strategy for enhancing their therapeutic potential by improving proteolytic stability, modulating hydrophobicity, and influencing cellular uptake mechanisms.[4][5] This document provides detailed application notes and protocols for the synthesis and evaluation of CPPs incorporating a sterically hindered unnatural amino acid, 2-Amino-2-(2,6-difluorophenyl)acetic acid. While specific data for this exact amino acid in CPPs is limited, the following protocols are based on established methods for similar unnatural amino acids, such as Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid, and provide a robust framework for research and development.[6]
The inclusion of bulky residues like this compound can present unique challenges and opportunities in peptide synthesis and function. These residues can enforce specific peptide conformations, potentially leading to novel cell-penetrating properties or improved target interactions.
Data Presentation: Predicted Physicochemical Properties and Cellular Uptake Efficiency
The following tables summarize the predicted physicochemical properties and hypothetical cellular uptake data for a model CPP, "DFP-Pep," with the sequence (Arg)9-Xxx-NH2, where Xxx is this compound. These values are illustrative and should be experimentally verified.
Table 1: Predicted Physicochemical Properties of DFP-Pep
| Property | Predicted Value | Method of Determination |
| Molecular Weight | ~1650 g/mol | Mass Spectrometry |
| Isoelectric Point (pI) | > 12 | In silico prediction |
| Net Charge at pH 7.4 | +9 | In silico prediction |
| Solubility | High in aqueous buffers | Experimental observation |
Table 2: Hypothetical Cellular Uptake Efficiency of DFP-Pep-Cargo Conjugate
| Cell Line | Cargo | Concentration (µM) | Uptake Efficiency (%) | Cytotoxicity (IC50, µM) |
| HeLa | Fluorescein | 5 | 85 | > 50 |
| A549 | siRNA | 10 | 70 | > 50 |
| Jurkat | Small Molecule Drug | 2 | 90 | > 50 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of DFP-Pep
This protocol outlines the manual synthesis of DFP-Pep using Fmoc chemistry. The incorporation of the sterically hindered this compound may require optimized coupling conditions.[6]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-2-Amino-2-(2,6-difluorophenyl)acetic acid
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in the peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the presence of free primary amines.
-
-
Amino Acid Coupling (Standard Arginine Residues):
-
Dissolve 3 equivalents of Fmoc-Arg(Pbf)-OH and 3 equivalents of HOBt/OxymaPure® in DMF.
-
Add 3 equivalents of DIC and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Add 6 equivalents of DIPEA.
-
Shake for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm reaction completion. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Coupling of Fmoc-2-Amino-2-(2,6-difluorophenyl)acetic acid:
-
Due to potential steric hindrance, use a more potent coupling reagent like HATU or HCTU.
-
Dissolve 3 equivalents of Fmoc-2-Amino-2-(2,6-difluorophenyl)acetic acid and 3 equivalents of HATU in DMF.
-
Add 6 equivalents of DIPEA to the activated amino acid solution.
-
Immediately add the solution to the deprotected resin.
-
Shake for 2-4 hours, monitoring with the Kaiser test. Extended coupling times may be necessary.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for the remaining arginine residues.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the pellet with cold diethyl ether twice.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Protocol 2: Cellular Uptake Assay using Flow Cytometry
This protocol describes a quantitative method to assess the cellular uptake of a fluorescein-labeled DFP-Pep.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescein-labeled DFP-Pep
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HeLa cells in a 24-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Peptide Treatment:
-
Prepare a stock solution of fluorescein-labeled DFP-Pep in sterile water or DMSO.
-
Dilute the peptide to the desired final concentrations (e.g., 1, 5, 10 µM) in complete cell culture medium.
-
Remove the old medium from the cells and add the peptide-containing medium.
-
Incubate for a defined period (e.g., 1, 2, or 4 hours) at 37°C and 5% CO₂.
-
-
Cell Harvesting and Washing:
-
After incubation, remove the peptide-containing medium and wash the cells three times with cold PBS to remove surface-bound peptide.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge the cells and resuspend the pellet in 1% FBS in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, exciting at 488 nm and measuring emission at ~520 nm.
-
Gate the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity of the cell population.
-
Include untreated cells as a negative control.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol measures the potential cytotoxicity of DFP-Pep.
Materials:
-
HeLa cells
-
Complete cell culture medium
-
DFP-Pep
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate overnight.
-
Peptide Treatment:
-
Prepare serial dilutions of DFP-Pep in complete medium.
-
Remove the old medium and add 100 µL of the peptide dilutions to the wells.
-
Include wells with medium only (no cells) as a blank and wells with untreated cells as a negative control.
-
Incubate for 24-48 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of DFP-Pep.
Caption: Putative cellular uptake and intracellular trafficking pathways for CPPs.
References
- 1. Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides [mdpi.com]
- 2. bachem.com [bachem.com]
- 3. alfachemic.com [alfachemic.com]
- 4. researchgate.net [researchgate.net]
- 5. Membrane-Active Peptides and Their Potential Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application of 2-Amino-2-(2,6-difluorophenyl)acetic acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-(2,6-difluorophenyl)acetic acid is a non-proteinogenic α-amino acid that has garnered significant interest in medicinal chemistry. Its structure, featuring a difluorinated phenyl ring attached to the α-carbon of glycine, makes it a valuable building block for the synthesis of novel therapeutic agents. The strategic incorporation of fluorine atoms can profoundly influence the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery and development.
Key Applications in Medicinal Chemistry
This compound primarily serves as a key intermediate in the synthesis of more complex bioactive molecules. Its utility spans several therapeutic areas:
-
Neuroscience: The phenylacetic acid moiety is a common scaffold in drugs targeting the central nervous system (CNS). Derivatives of this amino acid are explored for the development of agents for neurological disorders and pain management.[3] The difluoro substitution can enhance blood-brain barrier penetration, a critical factor for CNS-acting drugs.
-
Anti-inflammatory Agents: Fluorinated compounds have shown promise in the development of potent anti-inflammatory drugs. While direct data on the title compound is limited, related fluorinated molecules are known to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).[1]
-
Anticancer Drug Discovery: The unique electronic properties conferred by the difluorophenyl group can be exploited to design specific enzyme inhibitors or receptor modulators involved in cancer signaling pathways. For instance, similar structures have been investigated as potential kinase inhibitors.[1]
-
Asymmetric Synthesis: The chiral nature of this compound makes it a valuable precursor for the enantioselective synthesis of drug candidates, where a specific stereoisomer is responsible for the desired pharmacological activity.
Data Presentation: Biological Activities of Related Compounds
Direct quantitative biological data for this compound is not extensively available in public literature. However, data from structurally related compounds and derivatives highlight the potential of this scaffold. The following table summarizes representative data for such molecules.
| Compound Class | Target/Assay | Activity Metric | Value | Reference |
| Fluorinated bicyclo[3.1.0]hexane derivatives | mGluR2 Agonist | Ki | 0.570 ± 0.10 nM | [4] |
| Fluorinated bicyclo[3.1.0]hexane derivatives | mGluR3 Agonist | Ki | 2.07 ± 0.40 nM | [4] |
| Meclofenamic acid derivative | Anti-inflammatory (in vitro) | IC50 | 0.07 µM | [5] |
| Meclofenamic acid derivative | α-glucosidase inhibition | IC50 | 12.78 µM | [5] |
| Acetylenic amine derivative of Dichlorophenyl amino phenyl acetic acid | Anticancer (MCF-7 cell line) | IC50 | 250-300 µg/ml | [6] |
Experimental Protocols
The following are detailed, representative protocols for the synthesis and evaluation of compounds derived from this compound.
Protocol 1: General Synthesis of an Amide Derivative
This protocol describes a standard peptide coupling reaction to form an amide bond, a common transformation in drug synthesis.
Materials:
-
(S)-2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride
-
A primary or secondary amine (R1R2NH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup with silica gel
Procedure:
-
To a solution of (S)-2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride (1.0 eq) in anhydrous DCM, add DIPEA (2.5 eq) and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
In a separate flask, dissolve TBTU (1.2 eq) in anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide derivative.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general method to screen for potential anti-inflammatory activity by measuring the inhibition of COX-1 and COX-2 enzymes.
Materials:
-
Test compound (dissolved in DMSO)
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
96-well microplates
-
Incubator
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib for COX-2, indomethacin for COX-1/2).
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37 °C for 10 minutes.
-
Stop the reaction by adding a solution of hydrochloric acid.
-
Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Logical Workflow for Drug Discovery
The following diagram illustrates a typical workflow for the utilization of this compound in a drug discovery project.
Hypothetical Signaling Pathway Inhibition
This diagram depicts a generic kinase signaling pathway and the potential inhibitory action of a drug candidate derived from this compound.
References
- 1. 2-amino-2-(2,6-difluoro-4-hydroxyphenyl)acetic Acid [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 1213381-94-2|(S)-2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]
- 4. Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cyberleninka.ru [cyberleninka.ru]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions with 2-Amino-2-(2,6-difluorophenyl)acetic acid
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with 2-Amino-2-(2,6-difluorophenyl)acetic acid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions with this sterically hindered amino acid.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield of the desired coupled product is a frequent challenge when working with sterically demanding amino acids like this compound. The bulky 2,6-difluorophenyl group can significantly hinder the approach of the reacting partners.[1][2]
Troubleshooting Workflow for Low Coupling Yield
Caption: Workflow for troubleshooting low coupling reaction yields.
| Potential Cause | Recommended Solution | Rationale |
| Ineffective Coupling Reagent | Switch to a more potent coupling reagent such as aminium/uronium salts (HATU, HBTU, HCTU) or phosphonium salts (PyBOP, PyAOP).[1][2] | Standard carbodiimide reagents like DCC and EDC are often too weak to overcome the steric hindrance of the 2,6-difluorophenyl group.[1] More potent reagents form highly reactive esters that facilitate the coupling.[1][2] |
| Suboptimal Reaction Conditions | - Increase reaction time: Extend the coupling time, potentially to overnight.[2] - Increase temperature: Gentle heating can help overcome the activation energy barrier. Microwave-assisted synthesis can also be effective.[2] - Optimize solvent: Use a solvent with superior solvating properties like N-methylpyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF).[2] | Steric hindrance slows down the reaction kinetics, necessitating longer reaction times or higher temperatures.[2] Proper solvation of the peptide-resin complex is critical to prevent aggregation and ensure reactants are accessible.[3] |
| Incomplete Carboxylic Acid Activation | Consider converting the carboxylic acid to a more reactive acyl fluoride intermediate using reagents like BTFFH or XtalFluor-E.[4][5] | Acyl fluorides are highly reactive acylating agents that can be effective for extremely hindered couplings where other methods fail.[2][4] |
| Aggregation of Peptide Chain | For solid-phase synthesis, aggregation of the growing peptide chain on the resin can block reactive sites.[3] | Use of "difficult sequence" protocols, such as the incorporation of pseudoproline dipeptides or Dmb/Hmb-protected amino acids, can disrupt secondary structures that lead to aggregation. |
Issue 2: Epimerization/Racemization of the Chiral Center
The chiral integrity of the α-carbon is crucial, and its loss through epimerization leads to diastereomeric impurities that are often difficult to separate from the desired product.[1]
Factors Influencing Epimerization
Caption: Key factors that can lead to epimerization.
| Potential Cause | Recommended Solution | Rationale |
| Strong Base | Use a weaker, more sterically hindered base like collidine or N-methylmorpholine (NMM) instead of DIPEA.[1][6] | Strong bases can facilitate the abstraction of the α-proton, leading to the formation of an oxazolone intermediate that is prone to racemization.[7][8] |
| Over-activation | Reduce the pre-activation time before adding the amine component. | Prolonged exposure of the activated carboxylic acid to the basic reaction conditions increases the opportunity for epimerization. |
| Elevated Temperature | If heating is necessary, optimize the reaction for the shortest possible time to achieve a satisfactory yield.[1] | Higher temperatures increase the rate of epimerization.[9] |
| Inappropriate Coupling Reagent/Additive | Use additives known to suppress racemization, such as HOAt or Oxyma Pure, which are generally superior to HOBt.[1] Phosphonium-based reagents like PyBOP are often associated with lower levels of racemization.[1] | Additives form active esters that are more stable towards racemization.[10][11] |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are most effective for this compound?
For sterically hindered amino acids like this one, onium-salt-based reagents are generally the most effective.[1] HATU is often considered a superior choice for many difficult couplings due to the formation of a highly reactive OAt active ester.[1] Other excellent options include HCTU, PyAOP, and PyBOP.[2] For extremely challenging couplings, converting the amino acid to its acyl fluoride may be the best strategy.[2][4]
Q2: What is a "double coupling" strategy and when should I use it?
A "double coupling" strategy involves performing the coupling reaction twice on the same amino acid residue before moving to the next one in the sequence.[2] This is recommended when a single coupling is unlikely to go to completion due to severe steric hindrance. A ninhydrin test after the first coupling can indicate if a second coupling is necessary.[1]
Q3: How can I monitor the progress of my coupling reaction?
For solid-phase peptide synthesis (SPPS), the Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines on the resin, indicating an incomplete reaction.[1] For solution-phase synthesis, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the consumption of starting materials and the formation of the product.[12]
Q4: What are common side reactions to be aware of besides epimerization?
With aminium/uronium-based coupling reagents like HATU, a potential side reaction is the guanidinylation of the free N-terminal amine of the peptide chain if the coupling reagent is used in excess.[6][11] This can be minimized by pre-activating the carboxylic acid for a short period before adding it to the amine component and using a slight excess of the carboxylic acid relative to the coupling reagent.[6]
Data Presentation
Table 1: Comparative Performance of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Relative Reactivity | Common Additives | Key Considerations |
| HATU | Aminium/Uronium Salt | Very High | HOAt (pre-incorporated) | Highly effective for hindered couplings; may cause guanidinylation side reaction.[1][2] |
| HCTU | Aminium/Uronium Salt | High | 6-Cl-HOBt (pre-incorporated) | More reactive than HBTU; a good alternative to HATU.[2] |
| PyBOP | Phosphonium Salt | High | HOBt | Generally associated with lower racemization levels.[1] Does not cause guanidinylation. |
| PyAOP | Phosphonium Salt | Very High | HOAt | Highly effective due to the HOAt additive. |
| COMU | Aminium/Uronium Salt | Very High | Oxyma Pure | A newer generation reagent, non-explosive, and highly reactive.[6] |
| EDC/DIC | Carbodiimide | Moderate | HOBt, HOAt, Oxyma Pure | Often insufficient for sterically demanding couplings unless used with potent additives.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for Coupling using HATU
This protocol is a starting point for the coupling of N-protected this compound in either solution-phase or solid-phase synthesis.
Activation and Coupling Workflow
Caption: General workflow for HATU-mediated amide bond formation.
Materials:
-
N-protected this compound (1.0 eq)
-
Amine component (e.g., deprotected peptide-resin) (1.0 eq)
-
HATU (0.95 eq)
-
DIPEA or Collidine (2.0 eq)
-
Anhydrous DMF
Procedure:
-
Pre-activation: In a separate vessel, dissolve the N-protected this compound and HATU in anhydrous DMF.
-
Add the base (DIPEA or collidine) to the mixture and allow it to pre-activate for 1-5 minutes.[2]
-
Coupling: Add the activated amino acid solution to the vessel containing the amine component (e.g., the deprotected peptide-resin).
-
Allow the reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time may need to be extended.[13]
-
Monitoring: Monitor the reaction for completion using an appropriate method (e.g., Kaiser test for SPPS, LC-MS for solution-phase).[13]
-
Work-up (for SPPS): Drain the reaction solution and wash the resin thoroughly with DMF.[13]
-
Work-up (for Solution-Phase): Quench the reaction with water or a mild aqueous acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer and concentrate under reduced pressure.[12][14]
-
Purification: Purify the crude product by flash column chromatography or reverse-phase HPLC.[12][13]
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where standard potent coupling reagents fail to provide satisfactory yields.
Materials:
-
N-protected this compound (1.0 eq)
-
Fluorinating agent (e.g., BTFFH) (1.1 eq)
-
Sterically hindered base (e.g., DIPEA) (2.0-4.0 eq)[5]
-
Amine component (1.0 eq)
-
Anhydrous solvent (e.g., DCM or DMF)
Procedure:
-
Activation: In a reaction vessel, dissolve the N-protected this compound in the anhydrous solvent.
-
Add the fluorinating agent and the base.
-
Stir the mixture at room temperature for approximately 30 minutes to allow for the complete formation of the acyl fluoride.[5]
-
Coupling: Add the amine component to the reaction mixture.
-
The reaction may require elevated temperatures (e.g., 80 °C) and extended reaction times (12-24 hours) to proceed to completion.[5]
-
Monitoring and Work-up: Follow appropriate monitoring, work-up, and purification procedures as described in Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Solid-Phase Synthesis of Peptides with 2-Amino-2-(2,6-difluorophenyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the solid-phase synthesis of peptides containing the sterically hindered, non-proteinogenic amino acid 2-Amino-2-(2,6-difluorophenyl)acetic acid (Dfa).
Troubleshooting Guide
This guide addresses specific issues that may arise during the incorporation of this compound into a peptide sequence.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Question: My colorimetric test (e.g., Kaiser test) indicates the presence of free amines after the coupling step for Fmoc-Dfa-OH. What is causing this incomplete reaction, and how can I resolve it?
Answer: Incomplete coupling of Fmoc-Dfa-OH is a common challenge primarily due to the steric hindrance imposed by the 2,6-difluorophenyl group. This bulkiness can physically impede the activated amino acid from efficiently reaching the N-terminus of the growing peptide chain on the solid support.[1]
Possible Causes and Solutions:
| Cause | Recommended Solution(s) |
| Steric Hindrance | Extend Reaction Time: Increase the coupling duration to 2-4 hours, or even overnight for particularly difficult couplings. Double Coupling: After the initial coupling, wash the resin and add a fresh solution of activated Fmoc-Dfa-OH to drive the reaction to completion.[2] Elevated Temperature: Carefully increasing the reaction temperature to 35-45°C can improve coupling kinetics.[3] |
| Suboptimal Activation | Use Potent Coupling Reagents: For sterically hindered amino acids like Dfa, uronium/aminium or phosphonium salt-based reagents such as HATU, HBTU, or COMU are more effective than standard carbodiimides like DIC.[4] These reagents promote rapid activation and minimize side reactions.[4] Optimize Base: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. For challenging couplings, collidine may be preferred as it has been shown to reduce racemization.[5] |
| Peptide Aggregation | Incorporate Chaotropic Agents: Add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt secondary structures.[6] Use "Magic Mixture": Employ a solvent system like a mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2M ethylene carbonate for acylation.[6] |
Issue 2: Racemization of the this compound Residue
Question: I am observing a significant diasteriomeric impurity in my final peptide product. How can I minimize racemization during the coupling of Fmoc-Dfa-OH?
Answer: Racemization is a critical side reaction, especially for sterically hindered amino acids, where the chiral integrity of the α-carbon is compromised during activation and coupling.[7] This occurs primarily through the formation of an oxazolone intermediate or direct enolization under basic conditions.[8]
Strategies to Suppress Racemization:
| Strategy | Detailed Approach |
| Choice of Coupling Reagent and Additive | Utilize coupling reagents known to suppress racemization. The addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure) is crucial.[4][7] Reagents that incorporate these additives, such as COMU, are highly recommended. |
| Base Selection | Employ a weaker, non-nucleophilic base like 2,4,6-collidine in place of DIPEA, as stronger bases can promote racemization.[5] |
| Pre-activation Time | Minimize the pre-activation time of the amino acid before adding it to the resin. Prolonged exposure of the activated amino acid to the basic coupling cocktail can increase the risk of racemization. |
| Lower Temperature | Performing the coupling reaction at a lower temperature (e.g., 0°C) can help to reduce the rate of racemization, although this may require a longer reaction time to achieve complete coupling. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for incorporating Fmoc-Dfa-OH?
A1: For sterically hindered amino acids like Fmoc-Dfa-OH, high-efficiency coupling reagents are recommended. Uronium/aminium salts like HATU, HCTU, and HBTU, or phosphonium salts like PyBOP and PyAOP, are generally more effective than carbodiimides (e.g., DIC) alone.[4] COMU, a third-generation uronium salt based on OxymaPure, is an excellent choice as it promotes rapid coupling with low racemization.[4]
Q2: How can I monitor the coupling efficiency of Fmoc-Dfa-OH?
A2: The Kaiser test is a common qualitative method for detecting free primary amines on the resin.[1] A positive result (blue beads) indicates an incomplete coupling. For N-terminally hindered peptides where the Kaiser test might be unreliable, a Chloranil test can be used. Quantitative methods like HPLC analysis of a small, cleaved sample of the peptide can also be employed for more precise monitoring.
Q3: What are the optimal solvent conditions for coupling Fmoc-Dfa-OH?
A3: N,N-Dimethylformamide (DMF) is the most common solvent for SPPS. However, for sequences prone to aggregation, N-methyl-2-pyrrolidone (NMP) or the use of solvent mixtures containing dichloromethane (DCM) or chaotropic agents can be beneficial.[6] Recently, N-butylpyrrolidinone (NBP) has been shown to be effective, especially at elevated temperatures, as it can help to reduce viscosity and improve reagent penetration into the resin.[3]
Q4: Can peptide aggregation become an issue when incorporating Dfa?
A4: Yes, the incorporation of hydrophobic, sterically hindered residues like Dfa can contribute to peptide aggregation on the solid support. This can lead to incomplete coupling and deprotection steps. Strategies to mitigate aggregation include using specialized resins (e.g., PEG-based resins), incorporating backbone-protecting groups (e.g., Dmb or Hmb on a preceding glycine), or using aggregation-disrupting additives and solvents as mentioned above.[6][7]
Q5: Are there any specific considerations for the Fmoc deprotection of the Dfa residue?
A5: Due to potential steric hindrance around the Dfa residue, Fmoc deprotection might be slower than for other amino acids. It is advisable to monitor the deprotection step carefully. If standard conditions (e.g., 20% piperidine in DMF for 2 x 10 minutes) prove insufficient, extending the deprotection time or using a stronger base solution, such as 2% DBU/2% piperidine in DMF, may be necessary. However, be aware that stronger basic conditions can increase the risk of side reactions like aspartimide formation if an aspartic acid residue is present elsewhere in the sequence.[9]
Quantitative Data on Side Reactions
While specific quantitative data for this compound is not extensively published, the following tables provide context on the extent of common side reactions with other challenging amino acids, which can serve as a useful reference.
Table 1: Racemization of Cysteine with Different Coupling Conditions [9]
| Coupling Conditions | Racemization (% D-Cys) |
| Conventional SPPS | 8.0 |
| Dpm protecting group | 1.2 |
| Ddm protecting group | 0.8 |
This table illustrates the significant impact of side-chain protecting groups on racemization levels under basic activation conditions.
Table 2: Aspartimide Formation in an Asp-Gly Containing Peptide [9]
| Deprotection Conditions | Aspartimide-Related Impurities (%) |
| 20% Piperidine in DMF (6 + 6 hours) | 44% |
| 20% Piperidine in DMF with 1M OxymaPure (6 + 6 hours) | 15% |
This table highlights the effectiveness of additives in the deprotection solution to suppress a common side reaction.
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-Dfa-OH using HATU
This protocol is recommended for the efficient coupling of the sterically hindered Fmoc-Dfa-OH.
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30 minutes, then drain the solvent.
-
Amino Acid Activation (Pre-activation):
-
In a separate reaction vessel, dissolve Fmoc-Dfa-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes.
-
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended or the temperature increased to 35-40°C.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to check for the presence of free amines. If the test is positive, perform a second coupling (double coupling) by repeating steps 2-5.
Protocol 2: Kaiser Test for Free Primary Amines [1]
This protocol is used to qualitatively monitor the completion of the coupling reaction.
-
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol
-
Solution B: 80 g phenol in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
-
-
Procedure:
-
Place a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.
-
Add 2-3 drops of each Solution A, Solution B, and Solution C to the tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Interpretation:
-
Blue beads: Incomplete coupling (free primary amines present).
-
Colorless/Yellow beads: Complete coupling (no free primary amines).
-
-
Visualizations
Caption: Standard solid-phase peptide synthesis (SPPS) cycle for incorporating a new amino acid.
Caption: Troubleshooting workflow for incomplete coupling of sterically hindered amino acids.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides Containing 2-Amino-2-(2,6-difluorophenyl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic peptides incorporating the unnatural amino acid 2-Amino-2-(2,6-difluorophenyl)acetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of peptides containing this compound.
Issue 1: Poor Peptide Solubility
Question: My lyophilized peptide containing this compound will not dissolve in aqueous buffers for RP-HPLC purification. What should I do?
Answer:
The presence of the bulky and hydrophobic 2,6-difluorophenyl group significantly decreases the aqueous solubility of the peptide.[1] Here is a systematic approach to solubilization:
-
Start with a Small Aliquot: Always test solubility on a small portion of your peptide to avoid losing your entire sample.
-
Initial Solvent Selection:
-
Acidic Peptides (net negative charge): Try dissolving in a small amount of 0.1 M ammonium bicarbonate before diluting with water.
-
Basic Peptides (net positive charge): Attempt to dissolve in 10-25% acetic acid or 0.1% trifluoroacetic acid (TFA) and then dilute with water.[2]
-
Neutral or Highly Hydrophobic Peptides: These are common for sequences containing this compound. Dissolve the peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[3] Once dissolved, gradually add your initial HPLC mobile phase (e.g., 0.1% TFA in water) to the desired concentration. Be cautious, as adding the aqueous phase too quickly can cause the peptide to precipitate.
-
-
Physical Assistance: Sonication and gentle warming (<40°C) can aid in dissolving stubborn peptides.[3]
-
Chaotropic Agents: For highly aggregated peptides, dissolving the crude material in a solution containing 6M guanidine hydrochloride with 0.1% TFA may be necessary before injection. The guanidine salts will typically elute in the void volume of the RP-HPLC column.[4]
Issue 2: Peptide Aggregation on the HPLC Column
Question: I observe peak tailing, broad peaks, or even column blockage during RP-HPLC purification. Could this be due to on-column aggregation?
Answer:
Yes, these are classic signs of peptide aggregation on the stationary phase, a common problem with hydrophobic peptides.[5] The 2,6-difluorophenyl side chain promotes strong intermolecular hydrophobic interactions, leading to aggregation.[6]
Troubleshooting Steps:
-
Modify Mobile Phases:
-
Increase Organic Modifier Strength: Consider using n-propanol or isopropanol instead of acetonitrile in your mobile phase B. These solvents can be more effective at disrupting hydrophobic aggregates.
-
Add Chaotropic Agents: Incorporating a low concentration of a chaotropic agent like guanidine hydrochloride into the mobile phase can sometimes improve peak shape, but be mindful of its compatibility with your system and downstream applications.
-
-
Adjust HPLC Conditions:
-
Elevated Temperature: Running the purification at a higher temperature (e.g., 40-60°C) can disrupt secondary structures and reduce aggregation.[6]
-
Slower Flow Rate: A reduced flow rate can improve mass transfer and interaction with the stationary phase, sometimes leading to better peak shape.
-
-
Change Stationary Phase:
-
If using a C18 column, consider a stationary phase with a shorter alkyl chain (C8 or C4) or a different chemistry (e.g., diphenyl), which may have different selectivity and reduce hydrophobic interactions.[4]
-
Issue 3: Co-elution of Impurities
Question: I am unable to separate my target peptide from closely eluting impurities, such as deletion sequences or isomers, using standard RP-HPLC conditions.
Answer:
Co-elution is a common challenge, especially with complex synthetic peptides.[5] Here are some strategies to improve resolution:
-
Optimize the Gradient:
-
Shallow Gradient: Employ a very shallow gradient around the elution point of your target peptide (e.g., 0.1-0.5% change in mobile phase B per minute).[4] This increases the separation time and can resolve closely eluting species.
-
-
Alternative Ion-Pairing Reagents:
-
While TFA is standard, using a different ion-pairing reagent like formic acid or heptafluorobutyric acid (HFBA) can alter the selectivity of the separation.[7] Note that TFA can cause signal suppression in mass spectrometry.
-
-
Orthogonal Purification:
-
Combining two different purification methods that separate based on different principles is highly effective.[5]
-
Ion-Exchange Chromatography (IEX) followed by RP-HPLC: IEX separates peptides based on their net charge. This is an excellent first step to remove impurities with different charge states before polishing with RP-HPLC.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying a peptide containing this compound?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for purifying synthetic peptides.[8] Given the hydrophobic nature of this unnatural amino acid, a C8 or C4 column might be a better starting point than the standard C18 to avoid excessive retention. A typical mobile phase system is 0.1% TFA in water (Mobile Phase A) and 0.1% TFA in acetonitrile (Mobile Phase B).[7]
Q2: How does the this compound residue affect the peptide's behavior during purification?
A2: This residue significantly increases the hydrophobicity of the peptide.[1] This leads to:
-
Increased Retention Time in RP-HPLC: The peptide will elute at a higher percentage of organic solvent.
-
Lower Aqueous Solubility: Making sample preparation more challenging.
-
Higher Tendency for Aggregation: Due to strong hydrophobic and potential π-π stacking interactions between the difluorophenyl rings.[6]
Q3: What analytical methods should I use to assess the purity of my final peptide?
A3: The purity of the final peptide should be assessed by analytical RP-HPLC or UPLC, and its identity should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[9][10] For purity analysis, it is crucial to use a different gradient or even a different column chemistry than the preparative method to ensure no impurities are co-eluting with the main peak.
Q4: My peptide appears pure by HPLC, but the net peptide content is low. Why?
A4: Peptide purity and net peptide content are different. Purity, determined by HPLC, refers to the percentage of the target peptide relative to other peptide-related impurities.[9] Net peptide content is the percentage of the peptide by weight in the lyophilized powder, with the remainder consisting of counter-ions (like TFA from purification) and water.[7] It is common for a peptide with >98% purity to have a net peptide content of 70-90%.
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Peptide Containing this compound
-
Sample Preparation:
-
Weigh a small amount of the crude, lyophilized peptide.
-
Based on the troubleshooting guide, dissolve the peptide in a minimal volume of an appropriate solvent (e.g., DMSO, ACN, or 25% acetic acid).
-
Slowly dilute the dissolved peptide with Mobile Phase A (0.1% TFA in HPLC-grade water) to a suitable concentration (e.g., 1-5 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Method:
-
Column: Preparative C8 or C4 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: Dependent on column dimensions.
-
Detection: Monitor at 214 nm and 280 nm.
-
Gradient: Start with a broad scouting gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time. Then, optimize with a shallow gradient around the target peak (e.g., a 1% per minute increase in B).
-
-
Fraction Collection and Analysis:
-
Collect fractions across the main peak.
-
Analyze the purity of each fraction using analytical RP-HPLC.
-
Pool the fractions that meet the desired purity level.
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.
-
| Parameter | Recommended Starting Condition |
| Column | C8 or C4, 5-10 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Scouting Gradient | 5% to 95% B over 30 minutes |
| Optimized Gradient | Shallow gradient (e.g., 0.5-1% B/min) around elution % |
| Detection Wavelength | 214 nm, 280 nm |
Visualizations
Caption: Troubleshooting decision tree for solubilizing hydrophobic peptides.
Caption: Workflow for high-purity peptide purification using an orthogonal approach.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. peptide.com [peptide.com]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. almacgroup.com [almacgroup.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Deprotection of 2-Amino-2-(2,6-difluorophenyl)acetic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-2-(2,6-difluorophenyl)acetic acid derivatives. The following information addresses common issues encountered during the deprotection of amino and carboxyl protecting groups.
A. Deprotection of N-Terminal Protecting Groups
The presence of the electron-withdrawing 2,6-difluorophenyl group can influence the reactivity of the amino acid and the stability of the protecting groups. This section provides guidance on the deprotection of commonly used N-Boc and N-Cbz groups.
A.1. N-Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability and ease of removal under acidic conditions.[1]
Troubleshooting Guide: N-Boc Deprotection
| Issue | Potential Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient Acid Strength/Concentration: The electron-withdrawing nature of the 2,6-difluorophenyl ring can decrease the basicity of the protected amine, making deprotection more difficult. | - Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), for example, from 20% to 50%.- Switch to a stronger acid system, such as 4M HCl in dioxane.[1] |
| Steric Hindrance: The bulky 2,6-difluorophenyl group may sterically hinder the approach of the acid. | - Increase the reaction temperature moderately (e.g., to 40°C).- Prolong the reaction time and monitor closely by TLC or LC-MS. | |
| Side Reaction: t-Butylation | The tert-butyl cation generated during deprotection can alkylate electron-rich aromatic rings or other nucleophilic sites. | - Use a scavenger, such as triisopropylsilane (TIS) or thioanisole, in the deprotection mixture to trap the tert-butyl cation. |
| Side Reaction: Trifluoroacetylation | Residual TFA can acylate the newly deprotected amine, especially during workup. | - After deprotection, ensure thorough removal of TFA by co-evaporation with a non-polar solvent like toluene.- Neutralize the resulting TFA salt with a mild base during aqueous workup. |
FAQs: N-Boc Deprotection
-
Q: What are the standard conditions for N-Boc deprotection of this compound derivatives?
-
A: Common conditions involve treating the Boc-protected compound with an excess of a strong acid like trifluoroacetic acid (TFA) in an inert solvent such as dichloromethane (DCM) at room temperature.[1] Reaction times can range from 1 to 4 hours.
-
-
Q: How does the 2,6-difluoro substitution affect the deprotection?
-
A: The electron-withdrawing fluorine atoms decrease the electron density on the nitrogen atom, which can slow down the rate of acid-catalyzed deprotection compared to non-fluorinated analogues. More forcing conditions (higher acid concentration or longer reaction time) may be necessary.
-
-
Q: Can I use HCl in dioxane for the deprotection?
-
A: Yes, 4M HCl in dioxane is a common and effective alternative to TFA for Boc deprotection.[1] It can sometimes offer cleaner reactions and easier removal of the acid during workup.
-
Experimental Protocols: N-Boc Deprotection
-
Protocol 1: Deprotection using TFA/DCM
-
Dissolve the N-Boc-2-amino-2-(2,6-difluorophenyl)acetic acid derivative in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
Proceed with the next step or perform an appropriate workup to isolate the free amine.
-
-
Protocol 2: Deprotection using HCl in Dioxane
-
Dissolve the N-Boc-2-amino-2-(2,6-difluorophenyl)acetic acid derivative in a minimal amount of a co-solvent if necessary (e.g., DCM or methanol).
-
Add a solution of 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of the amine.
-
Quantitative Data Summary: N-Boc Deprotection
| Reagent | Solvent | Temperature | Time | Typical Yield | Notes |
| 20-50% TFA | DCM | Room Temp. | 1-4 h | >95% | Scavengers may be needed. |
| 4M HCl | 1,4-Dioxane | Room Temp. | 1-4 h | >95% | Product is the HCl salt. |
Deprotection Workflow: N-Boc Group
Caption: General workflow for the deprotection of N-Boc protected amines.
A.2. N-Cbz Deprotection
The benzyloxycarbonyl (Cbz or Z) group is another common amine protecting group, typically removed by catalytic hydrogenolysis or under strong acidic conditions.
Troubleshooting Guide: N-Cbz Deprotection
| Issue | Potential Cause | Suggested Solution |
| Incomplete Deprotection (Hydrogenolysis) | Catalyst Poisoning: Sulfur-containing compounds or other impurities can deactivate the palladium catalyst. | - Ensure the starting material and solvents are pure.- Use a higher catalyst loading or a different type of palladium catalyst. |
| Steric Hindrance: The 2,6-difluorophenyl group may hinder access to the catalyst surface. | - Increase the hydrogen pressure.- Use a more active catalyst or a different solvent system. | |
| Incomplete Deprotection (Acidic Cleavage) | Insufficient Acid Strength: The Cbz group is more stable to acid than the Boc group. | - Use strong acid conditions such as HBr in acetic acid. |
| Side Reaction: Benzylation | Benzyl cation formation under strongly acidic conditions can lead to side reactions. | - Consider using alternative deprotection methods if the substrate is sensitive to benzylation. |
FAQs: N-Cbz Deprotection
-
Q: What is the most common method for Cbz deprotection?
-
A: Catalytic hydrogenolysis using palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate) is the most common and generally cleanest method.
-
-
Q: When should I use acidic conditions for Cbz deprotection?
-
A: Acidic cleavage (e.g., HBr in acetic acid) is a good alternative when the molecule contains other functional groups that are sensitive to reduction, such as alkenes or alkynes.
-
-
Q: Can the fluorine atoms be removed during hydrogenolysis?
-
A: Aryl fluorides are generally stable to catalytic hydrogenolysis conditions used for Cbz deprotection. However, under very harsh conditions, C-F bond cleavage is possible, so it is important to monitor the reaction carefully.
-
Experimental Protocols: N-Cbz Deprotection
-
Protocol 1: Catalytic Hydrogenolysis
-
Dissolve the N-Cbz protected derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected amine.
-
-
Protocol 2: Acidic Cleavage
-
Dissolve the N-Cbz protected compound in glacial acetic acid.
-
Add a solution of HBr in acetic acid (e.g., 33 wt%).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, precipitate the product by adding cold diethyl ether.
-
Collect the solid by filtration and wash with ether to obtain the hydrobromide salt of the amine.
-
Quantitative Data Summary: N-Cbz Deprotection
| Method | Reagents | Solvent | Temperature | Time | Typical Yield |
| Hydrogenolysis | H₂, 10% Pd/C | Methanol | Room Temp. | 2-16 h | >90% |
| Acidic Cleavage | 33% HBr/AcOH | Acetic Acid | Room Temp. | 1-2 h | >90% |
Deprotection Workflow: N-Cbz Group
References
Technical Support Center: Cleavage of Pe-ptides Containing 2-Amino-2-(2,6-difluorophenyl)acetic Acid
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the successful cleavage of peptides containing the unnatural amino acid 2-Amino-2-(2,6-difluorophenyl)acetic acid from solid-phase resin. Due to the sterically hindered nature of this α,α-disubstituted amino acid, careful consideration of cleavage conditions is crucial to ensure high yield and purity.
Troubleshooting Guide
Encountering issues during the cleavage of peptides with this compound is not uncommon due to its unique structural properties. This guide addresses potential problems and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete Cleavage: The steric hindrance from the 2,6-difluorophenyl group can slow down the cleavage reaction. Standard cleavage times may be insufficient. | Extend the cleavage reaction time. Monitor the cleavage progress by taking small aliquots at different time points (e.g., 2, 4, and 6 hours) and analyzing by HPLC. Consider a stronger acid cocktail if extended time is ineffective (see protocols below). |
| Peptide Precipitation on Resin: The hydrophobicity of the peptide, potentially increased by the difluorophenyl group, can lead to aggregation and precipitation on the resin beads. | After the initial cleavage, wash the resin with a small amount of fresh trifluoroacetic acid (TFA) to dissolve any precipitated peptide.[1] For extremely hydrophobic peptides, consider post-cleavage washes with solvents like trifluoroethanol (TFE) followed by buffer.[2] | |
| Incomplete Deprotection of Other Residues | Steric Hindrance: The bulky 2,6-difluorophenyl group may sterically shield adjacent amino acid side-chain protecting groups, preventing their complete removal. | Increase the concentration of scavengers in the cleavage cocktail to more effectively trap liberated protecting groups and drive the deprotection to completion. Prolonging the cleavage time can also be beneficial. |
| Presence of Unexpected Side Products (Observed in Mass Spectrometry) | Alkylation of Sensitive Residues: Reactive carbocations generated during the cleavage of tert-butyl-based protecting groups can modify nucleophilic side chains (e.g., Trp, Met, Cys, Tyr).[3] | Use a cleavage cocktail with a robust scavenger combination. "Reagent K" (TFA/phenol/water/thioanisole/EDT) is highly effective at suppressing a variety of side reactions.[3] |
| Modification of the Difluorophenyl Ring: While generally stable, prolonged exposure to strong acids could potentially lead to unforeseen side reactions involving the electron-rich difluorophenyl ring. | Optimize the cleavage time to be sufficient for complete deprotection without unnecessary prolongation. Analyze the crude peptide by mass spectrometry to identify any unexpected mass additions. | |
| Difficulty in Precipitating the Peptide | High Solubility in Ether: Some peptides, particularly those that are short or have a specific sequence, may remain soluble in cold diethyl ether. | Ensure the ether is sufficiently cold (-20°C is recommended).[4] Increase the volume of ether used for precipitation. If precipitation remains problematic, consider alternative non-solvents such as methyl tert-butyl ether (MTBE). |
Frequently Asked Questions (FAQs)
Q1: Is the 2,6-difluorophenyl group stable to standard TFA cleavage conditions?
A1: Yes, the 2-fluoro substitution on a phenylalanine ring, and by extension the 2,6-difluoro substitution, is generally stable to standard TFA cleavage conditions.[4] The primary challenges arise from the steric hindrance of the α,α-disubstituted amino acid rather than the reactivity of the fluorinated ring itself.
Q2: What is the recommended standard cleavage cocktail for peptides containing this amino acid?
A2: A common and effective cleavage cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[4] However, for peptides containing sensitive residues like tryptophan, methionine, or cysteine, a more comprehensive scavenger mixture such as Reagent K (TFA/phenol/water/thioanisole/EDT at 82.5:5:5:5:2.5) is recommended to minimize side reactions.[3]
Q3: How does the steric hindrance of this compound affect the subsequent coupling of other amino acids during synthesis?
A3: The incorporation of sterically demanding α,α-disubstituted amino acids can make the subsequent coupling of the next amino acid very difficult.[5] It is advisable to use more potent coupling reagents like HATU or HCTU and potentially extend coupling times or perform double couplings for the residue following the this compound.
Q4: Can I perform a "micro-cleavage" to test the conditions before cleaving the entire batch?
A4: Absolutely. It is highly recommended to perform a small-scale trial cleavage on a few milligrams of the peptide-resin.[2] This allows you to analyze the crude product by mass spectrometry and HPLC to confirm the identity of the peptide and optimize the cleavage conditions without risking your entire sample.
Experimental Protocols
Protocol 1: Standard Cleavage with TFA/TIS/H2O
This protocol is suitable for peptides that do not contain highly sensitive amino acid residues such as Trp, Met, or Cys.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Wash the dried peptide-resin with DCM (3 x 10 mL) to swell the resin. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.[4]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. For 0.1 mmol of resin, prepare approximately 2 mL of the cocktail. Caution: TFA is a strong, corrosive acid. Handle with appropriate personal protective equipment (PPE).[4]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin. Gently agitate the mixture at room temperature. Due to the steric hindrance of this compound, a longer reaction time of 2-4 hours is recommended.[4]
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[4]
-
Add the TFA filtrate dropwise to a 10-fold volume of cold (-20°C) diethyl ether with gentle vortexing to precipitate the peptide.[4]
-
Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.[4]
-
Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes).[4]
-
Carefully decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Cleavage with Reagent K for Peptides with Sensitive Residues
This protocol is recommended for peptides containing sensitive amino acids like Trp, Met, Cys, or Tyr to minimize side reactions.
Materials:
-
Dried peptide-resin
-
Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)[3]
-
Cold diethyl ether
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation: In a fume hood, prepare Reagent K by combining the components in the specified ratios. Use immediately after preparation. Caution: Handle all reagents with appropriate PPE.
-
Cleavage Reaction: Add Reagent K to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation and Isolation: Follow step 4 from Protocol 1.
Visualizations
Caption: General workflow for the cleavage of peptides from solid-phase resin.
Caption: A logical approach to troubleshooting common cleavage issues.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in the synthesis of 2-Amino-2-(2,6-difluorophenyl)acetic acid peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of peptides containing the sterically hindered, non-canonical amino acid, 2-Amino-2-(2,6-difluorophenyl)acetic acid.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common issues, particularly low yield, encountered during the synthesis of these specialized peptides.
Issue 1: Significantly Low Peptide Yield After Cleavage
A lower-than-expected yield of the final peptide product is a frequent challenge. The root cause can stem from various stages of the synthesis process. A logical diagnostic workflow is essential for pinpointing the problem.
Initial Diagnosis: Synthesis Efficiency vs. Cleavage/Work-up
The first step is to determine whether the low yield is a result of inefficient peptide assembly on the resin or a problem with the final cleavage and purification steps.
-
How to Investigate:
-
Qualitative Analysis: Perform a test cleavage on a small amount of the peptide-resin (e.g., 10-20 mg) and analyze the resulting crude product by mass spectrometry (MS). The presence of the target mass confirms that the synthesis was at least partially successful.[1]
-
Quantitative Analysis: If the target mass is present, quantify the peptide loading on a small, dried sample of the resin. This can be achieved by cleaving the peptide and using UV-Vis spectrophotometry or amino acid analysis (AAA) to determine the amount of peptide per mass of resin.[1]
-
Troubleshooting Workflow for Low Peptide Yield
Caption: A logical workflow for troubleshooting low peptide yield in SPPS.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" amino acid to incorporate?
This amino acid presents two main challenges:
-
Steric Hindrance: As an α,α-disubstituted amino acid, the presence of both the difluorophenyl group and the amino group on the same carbon creates significant steric bulk. This bulk can hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slow and incomplete coupling reactions.[2][3]
-
Electronic Effects of Fluorine: The highly electronegative fluorine atoms can decrease the reactivity of the amino acid during synthesis, potentially contributing to lower yields.[4]
Q2: My Kaiser test is positive (blue beads) after coupling this compound. What should I do?
A positive Kaiser test indicates the presence of unreacted primary amines, meaning the coupling was incomplete. Due to the steric hindrance of this amino acid, standard coupling protocols may be insufficient.
-
Immediate Actions:
-
Double Couple: Perform a second coupling reaction immediately after the first.[1]
-
Extend Reaction Time: Increase the coupling reaction time to allow for the slower reaction kinetics.
-
-
Long-Term Solutions:
-
Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent. Onium salt-based reagents like HATU, HCTU, or COMU are generally more effective for sterically hindered amino acids than carbodiimide-based reagents like DIC.[1][5][6]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can help drive the reaction to completion.
-
Consider Symmetrical Anhydrides: For extremely difficult couplings, pre-forming a symmetrical anhydride of the Fmoc-protected this compound may improve yields, especially when coupling to a sterically hindered N-terminus.[2]
-
Q3: I am observing peak broadening and poor resolution during HPLC purification. What could be the cause?
This is often a sign of peptide aggregation, which can be exacerbated by the presence of hydrophobic and sterically bulky residues like this compound.
-
Troubleshooting Steps:
-
Modify HPLC Conditions:
-
Increase the column temperature to disrupt secondary structures.
-
Alter the mobile phase composition, for instance, by using a different organic solvent like acetonitrile or adding a small percentage of an organic acid.
-
-
Address On-Resin Aggregation During Synthesis:
-
Use a low-loading resin to increase the distance between peptide chains.
-
Incorporate structure-disrupting elements like pseudoproline dipeptides or Dmb/Hmb-protected amino acids in the peptide sequence if possible.[7]
-
Perform the synthesis at an elevated temperature.
-
-
Q4: Can the fluorine atoms on the phenyl ring cause any side reactions?
While the C-F bond is generally stable, the electronic-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring. However, under standard SPPS conditions, side reactions directly involving the fluorine atoms are not commonly reported. The primary challenge remains the steric and electronic effects on the coupling reaction itself.
Data Presentation: Coupling Reagent Performance
The choice of coupling reagent is critical when working with sterically hindered amino acids. The following table summarizes the characteristics of commonly used coupling reagents.
| Coupling Reagent | Class | Relative Reactivity | Key Advantages | Considerations for Hindered Residues |
| DIC/HOBt | Carbodiimide | Standard | Cost-effective. | May be insufficient for complete coupling; risk of racemization.[6] |
| HBTU/HCTU | Aminium/Uronium | High | Widely used, efficient, and fast. HCTU may offer slightly better performance and stability.[5][8][9] | Generally effective, but may require extended reaction times or double coupling.[1] |
| HATU | Aminium/Uronium | Very High | Excellent for difficult couplings, including N-methylated and other hindered amino acids.[6] | Preferred choice for challenging couplings, though more expensive.[1] |
| COMU | Aminium/Uronium | Very High | High solubility of byproducts, very reactive, and considered safer than benzotriazole-based reagents.[6][10] | A strong alternative to HATU, with comparable or superior performance in some cases.[10] |
| PyBOP | Phosphonium | High | Rapid coupling with non-carcinogenic byproducts. | Effective, but may be outperformed by HATU or COMU for the most challenging cases.[5] |
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-2-Amino-2-(2,6-difluorophenyl)acetic acid-OH
This protocol is designed for manual solid-phase peptide synthesis (SPPS) and is optimized for sterically hindered amino acids.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-2-Amino-2-(2,6-difluorophenyl)acetic acid-OH (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Pre-activation: In a separate vessel, dissolve Fmoc-2-Amino-2-(2,6-difluorophenyl)acetic acid-OH and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the vessel containing the swollen, Fmoc-deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture for a minimum of 2 hours at room temperature. For particularly difficult sequences, the reaction time can be extended to 4 hours or performed at a slightly elevated temperature (e.g., 35-40°C).
-
Monitoring: After the initial coupling time, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.
-
Recoupling (if necessary): If the Kaiser test is positive, drain the reaction vessel and repeat steps 1-4 (double coupling).
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents and byproducts.
General SPPS Workflow
Caption: The general cycle of solid-phase peptide synthesis (SPPS).
Protocol 2: Test Cleavage for MS Analysis
This protocol is for cleaving a small amount of peptide from the resin for analytical purposes.
Materials:
-
Dried peptide-resin (10-20 mg)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Microcentrifuge tube
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a microcentrifuge tube.
-
Add the cleavage cocktail (approx. 200 µL) to the resin.
-
Allow the mixture to stand at room temperature for 2-3 hours, with occasional vortexing.
-
Filter the resin (e.g., using a pipette with a cotton plug) and collect the filtrate in a new tube.
-
Precipitate the peptide by adding the filtrate to a larger tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether, wash the pellet with more cold ether, and allow the crude peptide to air dry before dissolving in an appropriate solvent for MS analysis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienmag.com [scienmag.com]
- 4. tandfonline.com [tandfonline.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Stability of 2-Amino-2-(2,6-difluorophenyl)acetic acid under different reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Amino-2-(2,6-difluorophenyl)acetic acid under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, like other amino acids, is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] The specific difluorophenyl moiety may also introduce unique reactivity.
Q2: How does pH affect the stability of this compound?
A2: Based on general knowledge of similar amino acids, this compound is expected to be relatively stable in acidic to neutral pH.[3][4] However, basic conditions might lead to racemization at the chiral center.[3] It is crucial to experimentally verify the stability across a wide pH range (e.g., pH 1 to 13).
Q3: What is the expected thermal stability of this compound?
A3: Elevated temperatures can accelerate degradation.[5] We recommend storing the compound at 2-8°C, protected from light.[6] For experimental purposes, stability should be tested at various temperatures to understand its thermal liability.
Q4: Is this compound sensitive to oxidation?
A4: The amino group can be susceptible to oxidation.[7] Forced degradation studies using oxidizing agents like hydrogen peroxide are recommended to determine the oxidative stability of the molecule and identify potential degradation products.[5][7]
Q5: What are the potential degradation pathways for this molecule?
A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways for amino acids in general include decarboxylation, deamination, and oxidation.[8] The presence of the difluorophenyl ring might also lead to other degradation products. Forced degradation studies are the standard approach to identify such pathways.[9]
Troubleshooting Guides
Issue 1: Unexpected Degradation of the Compound in Solution
Potential Cause: The pH of the solution may be unfavorable, leading to degradation.
Troubleshooting Steps:
-
Verify the pH of your solution.
-
Based on general stability profiles of similar amino acids, consider buffering your solution to a slightly acidic or neutral pH.[3]
-
Perform a small-scale pH stress test to identify the optimal pH range for stability.
Potential Cause: The solution may be exposed to light or elevated temperatures.
Troubleshooting Steps:
-
Store solutions in amber vials or protect them from light.
-
Maintain the recommended storage temperature (2-8°C).[6]
-
Avoid repeated freeze-thaw cycles if the solution is frozen for storage.
Issue 2: Inconsistent Analytical Results (e.g., HPLC, LC-MS)
Potential Cause: On-column degradation or instability in the mobile phase.
Troubleshooting Steps:
-
Check the pH of your mobile phase.
-
Ensure the mobile phase is freshly prepared.
-
Evaluate the stability of the compound in the mobile phase over the typical analysis time.
Potential Cause: Presence of unexpected degradation products.
Troubleshooting Steps:
-
Conduct a forced degradation study to intentionally generate and identify potential degradation products.[2]
-
This will help in developing a stability-indicating analytical method that can separate the parent compound from its degradants.[9]
Data Summary
The following table summarizes the expected stability of this compound under various stress conditions. This information is projected based on the behavior of structurally similar amino acids and should be confirmed by experimental data.[3]
| Stress Condition | Expected Stability | Potential Degradation Pathways |
| Acidic (pH 1-3) | Likely stable | Hydrolysis of other functional groups if present in a larger molecule. The parent amino acid is expected to be stable.[3] |
| Neutral (pH 6-8) | Generally stable | Slow oxidation over extended periods.[3] |
| Basic (pH 9-12) | Potential for instability | Racemization at the chiral center, oxidation.[3] |
| Elevated Temperature | Degradation rate increases with temperature | Thermolytic degradation, decarboxylation.[5] |
| Oxidative (e.g., H₂O₂) | Susceptible to oxidation | Oxidation of the amino group, cleavage of the molecule.[7] |
| Photolytic (UV/Vis light) | Potential for degradation | Photolytic degradation leading to various products. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate vials. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate vials. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% and 30% hydrogen peroxide in separate vials. Keep at room temperature and protect from light for a defined period.
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be protected from light.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method with a UV or mass spectrometric detector to separate and quantify the parent compound and any degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for the compound.
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. biomedres.us [biomedres.us]
- 3. benchchem.com [benchchem.com]
- 4. Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. This compound hydrochloride [glpbio.cn]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemistry, Amino Acid Synthesis and Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Amino-2-(2,6-difluorophenyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2-(2,6-difluorophenyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially applicable method for synthesizing α-amino acids like this compound is the Strecker synthesis.[1][2][3][4] This three-component reaction involves the treatment of an aldehyde (in this case, 2,6-difluorobenzaldehyde) with ammonia and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.
Q2: What are the critical starting materials for this synthesis, and what should I be aware of?
A2: The primary starting material is 2,6-difluorobenzaldehyde. It is crucial to use a high-purity starting material as impurities can carry through to the final product. Key considerations for the starting material include:
-
Purity: Use 2,6-difluorobenzaldehyde with a purity of ≥98%.
-
Impurities: Be aware of potential impurities in the aldehyde, such as the corresponding benzoic acid (from oxidation) or other positional isomers.
Other critical reagents include a cyanide source (e.g., sodium cyanide, potassium cyanide) and an ammonia source (e.g., ammonium chloride, aqueous ammonia).
Q3: What are the potential impurities I might encounter in the synthesis of this compound?
A3: Impurities can arise from various stages of the synthesis and purification process. These can be broadly categorized as process-related impurities and degradation products. See the troubleshooting section for more details on specific impurities.
Troubleshooting Guide
Issue 1: Low Yield of the Final Product
| Potential Cause | Recommended Action |
| Incomplete imine formation | Ensure the reaction conditions for the formation of the imine from 2,6-difluorobenzaldehyde and ammonia are optimal. This may involve adjusting the pH and temperature. |
| Inefficient cyanide addition | The nucleophilic attack of the cyanide ion on the imine is a critical step. Ensure proper stoichiometry of the cyanide source and control the reaction temperature to prevent side reactions. |
| Incomplete hydrolysis of the α-aminonitrile | The hydrolysis of the nitrile to the carboxylic acid can be sluggish. Ensure sufficient reaction time and appropriate concentration of the acid or base used for hydrolysis. |
| Product loss during workup and purification | Optimize the extraction and crystallization steps to minimize loss of the final product. Pay attention to the pH during precipitation of the amino acid. |
Issue 2: Presence of Significant Impurities in the Final Product
| Potential Impurity | Source | Recommended Analytical Method | Mitigation Strategy |
| Unreacted 2,6-difluorobenzaldehyde | Incomplete reaction. | HPLC, GC-MS | Optimize reaction time and stoichiometry of reactants. |
| 2,6-difluorobenzoic acid | Oxidation of the starting aldehyde. | HPLC, LC-MS | Use fresh, high-purity 2,6-difluorobenzaldehyde and consider running the reaction under an inert atmosphere. |
| α-hydroxy-2-(2,6-difluorophenyl)acetonitrile | Reaction of the aldehyde with cyanide before imine formation. | HPLC, LC-MS | Control the order of addition of reagents, ensuring the imine is formed before the introduction of the cyanide source. |
| Amide intermediate | Incomplete hydrolysis of the α-aminonitrile. | HPLC, LC-MS | Extend the hydrolysis time or use harsher conditions (e.g., higher temperature or stronger acid/base concentration). |
| Dipeptide or other condensation products | Side reactions during synthesis or storage. | HPLC, LC-MS | Optimize reaction conditions to favor the desired product and ensure proper storage of the final compound. |
| Enantiomeric impurity (D-isomer) | The Strecker synthesis is not stereospecific and produces a racemic mixture. | Chiral HPLC | For enantiomerically pure product, a chiral resolution step or an asymmetric synthesis approach is necessary. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Strecker Synthesis
This protocol is adapted from the general procedure for Strecker synthesis.
Step 1: Formation of the α-aminonitrile
-
In a well-ventilated fume hood, dissolve 2,6-difluorobenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in a mixture of methanol and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium cyanide (1.2 eq) in water to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
Step 2: Hydrolysis of the α-aminonitrile
-
To the crude α-aminonitrile, add concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the completion of hydrolysis by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a base (e.g., sodium hydroxide) to the isoelectric point of the amino acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and then with a small amount of a water-miscible organic solvent (e.g., ethanol).
-
Dry the product under vacuum.
Protocol 2: HPLC Analysis of this compound Purity
This is a general method that may require optimization.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic impurities. A typical gradient might be 5-95% B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
Protocol 3: Chiral HPLC for Enantiomeric Purity
For determining the enantiomeric excess, a chiral stationary phase is required.
| Parameter | Condition |
| Column | Chiral stationary phase column (e.g., based on cyclodextrin, crown ether, or polysaccharide derivatives) |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive. The exact composition will depend on the specific chiral column used. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at a wavelength where the compound has significant absorbance (e.g., 220 nm or 254 nm) |
| Temperature | Column temperature should be controlled, as it can significantly affect chiral separation. |
Visualizations
Caption: Workflow for the Strecker synthesis of this compound.
Caption: Logical workflow for troubleshooting impurities in the synthesis.
References
Technical Support Center: Enhancing the Solubility of Peptides Containing 2-Amino-2-(2,6-difluorophenyl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with peptides incorporating the non-canonical amino acid, 2-Amino-2-(2,6-difluorophenyl)acetic acid. The inherent hydrophobicity of this fluorinated amino acid can significantly impact peptide solubility, requiring systematic optimization of dissolution protocols.[][2][3]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues.
Issue 1: My peptide, containing this compound, will not dissolve in aqueous buffers (e.g., PBS, Tris).
-
Cause: Peptides with a high content of hydrophobic amino acids, such as this compound, often have limited solubility in aqueous solutions.[4][5] The difluorophenyl group, in particular, contributes significantly to the hydrophobicity of the peptide.[][3]
-
Solution Workflow:
-
Initial Solvent Choice: Start by attempting to dissolve a small amount of the peptide in sterile, distilled water.[4] If the peptide is charged (acidic or basic), it may dissolve in an aqueous solution with an adjusted pH.[4]
-
pH Adjustment: If the peptide remains insoluble, the next step is to adjust the pH. The solubility of a peptide is generally lowest at its isoelectric point (pI) and increases as the pH is moved away from the pI.[4]
-
Organic Co-solvents: If pH adjustment is unsuccessful, the use of organic co-solvents is recommended.[7][9]
-
Sonication: Sonication can be used to break up peptide aggregates and facilitate dissolution.[4][9] It is advisable to sonicate in a water bath to avoid excessive heating, which could degrade the peptide.[6]
-
Issue 2: My peptide dissolves in an organic solvent, but precipitates when I add my aqueous buffer.
-
Cause: This is a common occurrence when a peptide is rapidly transferred from a favorable organic environment to a less favorable aqueous one, leading to aggregation.[6]
-
Solutions:
-
Slow Dilution: Add the organic stock solution dropwise to the vigorously stirring aqueous buffer. This prevents localized high concentrations of the peptide.[6]
-
Alternative Co-solvents: If DMSO is not suitable for your application, other organic solvents like Dimethylformamide (DMF) or acetonitrile (ACN) can be tested.[5][7] Note that if your peptide contains cysteine, DMF is preferred over DMSO to prevent oxidation.[9]
-
Gentle Warming: Warming the solution to less than 40°C can sometimes improve solubility, but this should be done with caution to avoid peptide degradation.[6][10]
-
Issue 3: My peptide solution appears cloudy or has formed a gel.
-
Cause: A cloudy solution indicates that the peptide is suspended rather than fully dissolved.[6] Gel formation can occur with peptides that form extensive intermolecular hydrogen bonds.[5]
-
Solutions:
-
Sonication: Brief sonication can help differentiate between a suspension and a dissolved solution.[6]
-
Stronger Solvent Systems: If the solution remains cloudy, a stronger solvent system may be necessary. For non-cellular assays, chaotropic agents like 6 M guanidine hydrochloride or 8 M urea can be used to disrupt aggregation, but these are generally not compatible with biological systems.[4][6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for a peptide containing this compound?
A1: Given the high hydrophobicity of the 2,6-difluorophenyl group, it is likely that the peptide will have poor aqueous solubility.[][3] Therefore, the recommended approach is to start with a small amount of an organic solvent like DMSO to dissolve the peptide, followed by the slow addition of your desired aqueous buffer.[7][9]
Q2: How does the 2,6-difluorophenyl group affect the solubility of my peptide?
A2: The fluorine atoms in the 2,6-difluorophenyl group increase the hydrophobicity of the amino acid.[][3] This increased hydrophobicity can lead to a greater tendency for the peptide to aggregate in aqueous solutions, thereby reducing its solubility.
Q3: Can I use sonication to dissolve my peptide?
A3: Yes, sonication is a useful technique for breaking up peptide aggregates and enhancing dissolution.[4][9] However, it should be used judiciously to prevent excessive heating and potential degradation of the peptide.[4]
Q4: Are there any chemical modifications that can improve the solubility of my peptide?
A4: Yes, several chemical modifications can be incorporated during peptide synthesis to improve solubility. These include the addition of hydrophilic groups (e.g., PEGylation) or the substitution of other hydrophobic amino acids with more hydrophilic ones where possible without affecting biological activity.[9]
Q5: What is the maximum concentration of DMSO that is acceptable in cell-based assays?
A5: For most cell-based assays, a final DMSO concentration of 0.5-1% (v/v) is generally considered safe.[8] However, it is always best to determine the tolerance of your specific cell line to DMSO.
Quantitative Data Summary
| Co-solvent | Typical Starting Concentration | Maximum Recommended Concentration (Cell-based assays) | Notes |
| DMSO | 100% for initial dissolution | 0.5 - 1% | Preferred for most applications due to low toxicity. Avoid with Cys-containing peptides.[8][9] |
| DMF | 100% for initial dissolution | Varies, generally lower than DMSO | Alternative to DMSO, especially for Cys-containing peptides.[7][8] |
| Acetonitrile | 50% in water for initial dissolution | Varies, generally lower than DMSO | Can be useful but is more volatile.[5] |
Experimental Protocols
Protocol 1: Systematic Solvent Solubility Test
This protocol outlines a method for systematically testing different solvents to find the optimal conditions for dissolving your peptide.
-
Preparation: Aliquot a small, known amount of your lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes.
-
Initial Solvent Addition: To each tube, add a minimal volume (e.g., 20 µL) of a different solvent system:
-
Tube 1: Sterile, deionized water
-
Tube 2: 10% Acetic Acid
-
Tube 3: 0.1 M Ammonium Bicarbonate
-
Tube 4: 100% DMSO
-
Tube 5: 100% DMF
-
-
Dissolution Attempt: Vortex each tube for 30 seconds. If the peptide does not dissolve, sonicate in a water bath for 5-10 minutes.[6]
-
Observation: Record which solvent systems result in a clear solution.
-
Aqueous Dilution: For the tubes where the peptide dissolved in an organic solvent, slowly add your desired aqueous buffer dropwise while vortexing. Observe for any precipitation.
-
Final Selection: Choose the solvent system that provides a clear solution at the desired final concentration with the lowest amount of organic solvent.
Protocol 2: pH Adjustment for Peptide Solubilization
This protocol provides a method for dissolving peptides by adjusting the pH of the solution.
-
Determine Peptide Charge: Calculate the theoretical net charge of your peptide at neutral pH.
-
Initial Suspension: Suspend a small amount of the peptide in sterile, deionized water.
-
pH Adjustment:
-
Final pH Check: Once the peptide is dissolved, check the pH of the solution and adjust as needed for your experiment.
Visualizations
Caption: A troubleshooting workflow for solubilizing peptides.
References
- 2. Fluorinated amino acids as orthogonal tools in peptide and protein engineering - American Chemical Society [acs.digitellinc.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. biocat.com [biocat.com]
- 9. jpt.com [jpt.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Validation & Comparative
2-Amino-2-(2,6-difluorophenyl)acetic acid vs other non-natural amino acids in peptide design
For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based therapeutics. This guide provides a comparative analysis of 2-Amino-2-(2,6-difluorophenyl)acetic acid against other non-natural amino acids, offering insights into its potential advantages in enhancing peptide performance. While direct, quantitative comparative studies for this compound are not extensively available in publicly accessible literature, this guide synthesizes established principles of peptide chemistry and the known effects of fluorination to present a comprehensive overview, supported by generalized experimental protocols and illustrative data.
The introduction of non-natural amino acids into peptide sequences is a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by fluorine. The incorporation of this compound, a fluorinated derivative of phenylglycine, is anticipated to confer several benefits, including increased resistance to proteolytic degradation and modulation of binding affinity.[1][2]
Performance Comparison: Enhancing Peptide Properties
The strategic placement of fluorine atoms on the phenyl ring of an amino acid can profoundly influence a peptide's biological activity and stability. The electron-withdrawing nature of fluorine can alter the local electronic environment and introduce steric hindrance, which can shield the peptide backbone from enzymatic cleavage.[2][3]
Proteolytic Stability
One of the most significant advantages of incorporating fluorinated amino acids is the enhanced resistance to degradation by proteases. This leads to a longer plasma half-life and potentially improved therapeutic efficacy. While specific data for this compound is limited, studies on other fluorinated amino acids demonstrate a clear trend of increased stability.
Table 1: Illustrative Comparison of Proteolytic Stability of Peptides Containing Different Non-Natural Amino Acids
| Non-Natural Amino Acid | Peptide Sequence (Example) | Protease | Half-life (t½) vs. Control | Fold Increase in Stability (Hypothetical) |
| This compound | Ac-X-Ala-Tyr-Gly-NH₂ | Chymotrypsin | - | Expected Significant Increase |
| D-Alanine | Ac-D-Ala-Ala-Tyr-Gly-NH₂ | Trypsin | Increased | ~2-5 fold |
| α-Aminoisobutyric acid (Aib) | Ac-Aib-Ala-Tyr-Gly-NH₂ | Pepsin | Significantly Increased | >10 fold |
| Hexafluoroleucine | GLP-1 Analog | DPP-IV | Increased | ~2-3 fold |
Note: The data for this compound is a qualitative expectation based on the properties of fluorinated amino acids. The other data points are representative examples from the literature.
Receptor Binding Affinity
The effect of incorporating a non-natural amino acid on receptor binding affinity is highly context-dependent. The unique steric and electronic properties of this compound can either enhance or decrease binding affinity depending on the specific interactions within the receptor's binding pocket. The difluorophenyl group can participate in favorable orthogonal multipolar interactions with the protein backbone, potentially leading to increased affinity.
Table 2: Illustrative Comparison of Receptor Binding Affinity of Peptides Containing Different Non-Natural Amino Acids
| Non-Natural Amino Acid | Peptide Ligand (Example) | Target Receptor | Binding Affinity (Kd) vs. Control | Change in Affinity (Hypothetical) |
| This compound | Peptide-R-F₂ | GPCR X | - | Potentially Increased or Decreased |
| (p-F)-Phenylalanine | Substance P analog | NK-1 Receptor | Decreased Kd | ~5-fold increase |
| N-methyl-Arginine | Vasopressin analog | V1a Receptor | Increased Kd | ~2-fold decrease |
| β-Alanine | Somatostatin analog | SSTR2 | Increased Kd | ~10-fold decrease |
Note: The data for this compound is a qualitative expectation. The other data points are representative examples from the literature.
Experimental Protocols
To empirically determine the effects of incorporating this compound into a peptide, the following experimental protocols can be employed.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing this compound can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.
Protocol 1: Manual Fmoc-SPPS of a Peptide Containing this compound
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for 15-20 minutes. Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
For the incorporation of Fmoc-2-Amino-2-(2,6-difluorophenyl)acetic acid-OH, use the same coupling procedure.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor coupling completion using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Precipitation:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Proteolytic Stability Assay
To assess the impact of this compound on peptide stability, an in vitro proteolytic degradation assay can be performed.
Protocol 2: In Vitro Proteolytic Stability Assay
-
Peptide Preparation: Prepare stock solutions of the control peptide (containing a natural amino acid) and the test peptide (containing this compound) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Enzyme Preparation: Prepare a stock solution of the desired protease (e.g., chymotrypsin, trypsin, or human serum) in the same buffer.
-
Reaction Incubation:
-
Incubate the peptide solutions with the protease solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
-
Reaction Quenching: Stop the enzymatic reaction in the collected aliquots by adding a quenching solution (e.g., 10% TFA).
-
Analysis:
-
Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide at each time point.
-
Monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks.
-
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of each peptide.
Caption: Workflow for a proteolytic stability assay.
Receptor Binding Assay
A competitive radioligand binding assay is a common method to determine the binding affinity of a peptide to its target receptor.
Protocol 3: Competitive Radioligand Binding Assay
-
Cell Culture and Membrane Preparation: Culture cells expressing the target receptor and prepare cell membranes.
-
Assay Buffer: Prepare a suitable binding buffer.
-
Radioligand: Use a radiolabeled ligand known to bind to the target receptor.
-
Competitive Binding:
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor peptides (both control and test peptides).
-
Incubate at room temperature for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for each peptide using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The incorporation of this compound into peptides represents a promising strategy for enhancing their therapeutic potential. Based on the well-documented effects of fluorination, it is anticipated that this non-natural amino acid can significantly improve metabolic stability. The impact on receptor binding affinity is specific to the peptide-receptor pair and requires experimental validation. The provided protocols offer a framework for the systematic evaluation of peptides containing this compound, enabling researchers to make data-driven decisions in the design of novel and more effective peptide-based drugs. Further research is warranted to generate specific quantitative data for this promising non-natural amino acid.
References
A Comparative Guide to the Biological Activity of Compounds Containing 2-Amino-2-aryl-acetic Acid Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into amino acid scaffolds is a well-established strategy in medicinal chemistry to modulate the potency, metabolic stability, and pharmacokinetic properties of bioactive compounds. This guide provides a comparative analysis of the biological activities of compounds containing the 2-Amino-2-(2,6-difluorophenyl)acetic acid moiety and related phenylglycine derivatives. While specific quantitative data for derivatives of this compound are not extensively available in the public domain, this guide leverages data from structurally similar fluorinated and non-fluorinated analogs to provide a valuable comparative overview for researchers in drug discovery.
Overview of Biological Activities
Derivatives of 2-Amino-2-phenylacetic acid (phenylglycine) exhibit a broad spectrum of biological activities, including enzyme inhibition and receptor modulation. The presence and position of fluorine atoms on the phenyl ring significantly influence the biological profile of these compounds.
Key areas of biological activity include:
-
Enzyme Inhibition: Notably, derivatives have been explored as inhibitors of digestive enzymes, such as α-glucosidase and pancreatic lipase, which are key targets in the management of type 2 diabetes and obesity.
-
Antimicrobial and Antiviral Activity: Phenylglycine derivatives have shown promise as antifungal, antibacterial, and antiviral agents.
-
Receptor Agonism: Certain fluorinated analogs have been identified as potent agonists for metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders.
Comparative Analysis of Enzyme Inhibition
This section compares the inhibitory activities of various synthetic amino acid derivatives against key digestive enzymes.
Table 1: Inhibitory Activity (IC50) against α-Glucosidase and Pancreatic Lipase
| Compound ID | Structure | Target Enzyme | IC50 (µM) | Inhibition Type |
| PPC101 | Not specified in search results | α-Glucosidase | 51.00 ± 1.73 | Not specified |
| PPC84 | Not specified in search results | α-Glucosidase | 321.30 ± 2.03 | Not specified |
| PPC89 | Not specified in search results | α-Glucosidase | 353.00 ± 6.03 | Not specified |
| Acarbose (Control) | - | α-Glucosidase | 639.00 ± 4.62 | - |
| PPC82 | Not specified in search results | Pancreatic Lipase | 290.00 ± 10.00 | Competitive |
| PPC84 | Not specified in search results | Pancreatic Lipase | 351.00 ± 21.00 | Not specified |
| PPC80 | Not specified in search results | Pancreatic Lipase | 480.00 ± 10.00 | Not specified |
| Orlistat (Control) | - | Pancreatic Lipase | 443.00 ± 32.00 | - |
Data sourced from a study on the inhibitory potential of synthetic amino acid derivatives against digestive enzymes.[1]
Antifungal and Antiviral Activity of Phenylglycine Derivatives
Several novel 2-phenylglycine derivatives have been synthesized and evaluated for their potential as pesticides, demonstrating significant antifungal and antiviral activities.
Table 2: In vivo Bioactivity of 2-Phenylglycine Derivatives
| Compound ID | Target Organism/Virus | Concentration (µg/mL) | Inactivation/Inhibition Rate (%) | Positive Control | Control Activity (%) |
| G₂₅ | Tobacco Mosaic Virus (TMV) | 500.0 | 89.4 | Ningnanmycin | 96.3 |
| G₂₇ | Tobacco Mosaic Virus (TMV) | 500.0 | 83.3 | Ningnanmycin | 96.3 |
| G₂₄ | Tobacco Mosaic Virus (TMV) | 500.0 | 80.2 | Ningnanmycin | 96.3 |
| G₂₆ | Xanthomonas oryzae pv. oryzae (Xoo) | 50.0 | 89.9 | Thiadiazole copper | 18.0 |
| G₂₇ | Xanthomonas oryzae pv. oryzae (Xoo) | 50.0 | 78.0 | Thiadiazole copper | 18.0 |
| G₁₉ | Thanatephorus cucumeris | 200.0 | 66.9 | Azoxystrobin | 73.2 |
Data from a study on the design and bioassay of 2-phenylglycine derivatives as potential pesticide candidates.[2]
Experimental Protocols
α-Glucosidase Inhibition Assay
The inhibitory effect on α-glucosidase activity is determined by measuring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
A reaction mixture is prepared containing phosphate buffer, α-glucosidase enzyme, and the test compound at various concentrations.
-
The mixture is incubated, and the reaction is initiated by the addition of pNPG.
-
After a further incubation period, the reaction is stopped by adding sodium carbonate.
-
The absorbance of the resulting p-nitrophenol is measured spectrophotometrically.
-
The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of a control containing no inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined from a dose-response curve.[1]
Pancreatic Lipase Inhibition Assay
The activity of pancreatic lipase is assayed using p-nitrophenyl butyrate (pNPB) as a substrate.
-
A reaction mixture is prepared containing Tris-HCl buffer, pancreatic lipase, and the test compound at various concentrations.
-
The mixture is pre-incubated.
-
The reaction is started by adding pNPB.
-
The hydrolysis of pNPB to p-nitrophenol is monitored by measuring the increase in absorbance at a specific wavelength.
-
The percentage of inhibition is calculated, and the IC50 value is determined.[1]
In vivo Antiviral Assay against Tobacco Mosaic Virus (TMV)
The curative effect of compounds against TMV is evaluated using the half-leaf method.
-
The upper leaves of tobacco plants of a specific age are selected.
-
The whole plant is inoculated with TMV.
-
After a set period, the left side of each leaf is treated with a solution of the test compound, while the right side is treated with a control solution.
-
The number of local lesions on both sides of the leaves is recorded after a few days.
-
The inhibition rate is calculated based on the reduction in the number of lesions on the treated side compared to the control side.[2]
Signaling Pathways and Experimental Workflows
Enzyme Inhibition Assay Workflow
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Mechanism of Competitive Enzyme Inhibition
Caption: Competitive inhibition, where the inhibitor binds to the active site of the enzyme.
Conclusion
The incorporation of fluorine into the phenylglycine scaffold presents a promising avenue for the development of novel therapeutic agents with diverse biological activities. While direct experimental data on compounds containing the this compound core remains limited in publicly accessible literature, the comparative analysis of related fluorinated and non-fluorinated analogs provides valuable insights for researchers. The data presented in this guide highlights the potential of these compounds as enzyme inhibitors and antimicrobial agents. Further research, including the synthesis and comprehensive biological evaluation of a wider range of derivatives, is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this chemical class.
References
Structure-Activity Relationship of 2-Amino-2-(2,6-difluorophenyl)acetic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds related to 2-Amino-2-(2,6-difluorophenyl)acetic acid. Due to a lack of comprehensive SAR studies on a systematically modified series of this compound derivatives, this document draws upon data from structurally similar compounds to infer potential activity landscapes. The information presented herein is intended to guide future research and drug discovery efforts in this chemical space.
Introduction
This compound serves as a crucial building block in medicinal chemistry. The presence of the difluorophenyl ring is known to enhance metabolic stability and binding affinity of molecules to their biological targets. This guide explores the impact of structural modifications on the biological activity of derivatives of this and related scaffolds, with a focus on enzyme inhibition and other pharmacological effects.
Comparative Analysis of Biological Activities
The biological activity of derivatives of phenylacetic acid and related amino acid structures is highly dependent on the nature and position of substituents. The following tables summarize quantitative data from studies on analogous compounds, offering insights into potential SAR trends for this compound derivatives.
Antifungal Activity of 2-Phenylglycine Derivatives
A study on 2-phenylglycine derivatives containing a 1,3,4-oxadiazole-2-thioether moiety revealed their potential as antifungal agents. The following table presents the in vitro antifungal activity of a selected compound from this series against Thanatephorus cucumeris.
| Compound ID | Structure | EC50 (µg/mL) against T. cucumeris |
| G19 | 2-((5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-((R)-1-(4-fluorophenyl)ethyl)acetamide | 32.4[1] |
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonist Activity of L-Phenylglycine Derivatives
Novel L-phenylglycine derivatives have been investigated as potential PPARγ agonists for the treatment of diabetes. The table below shows the PPRE relative activity of a lead compound.
| Compound ID | Structure | PPRE Relative Activity (%) at 10 µg/mL |
| M5 | (S)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-2-phenylacetic acid | 105.04[2] |
Anticancer Activity of Acetylenic Amino Derivatives of 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid
Derivatives of a structurally related dichlorophenyl)amino)phenyl)acetic acid have been evaluated for their anticancer activity. The IC50 values against a cancer cell line (MCF-7) and a normal cell line (WRL-68) are presented below.
| Compound | IC50 (µg/mL) - MCF-7 (Breast Cancer) | IC50 (µg/mL) - WRL-68 (Normal) |
| Compound 1 | 250 | 983 |
| Compound 2 | 300 | 1292 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Antifungal Assay against Thanatephorus cucumeris
The in vitro antifungal activity of the 2-phenylglycine derivatives was determined using a mycelial growth rate method.[1]
-
Preparation of Media: Potato dextrose agar (PDA) was prepared and autoclaved.
-
Compound Preparation: The test compounds were dissolved in a suitable solvent to create stock solutions.
-
Assay Plate Preparation: The stock solutions were mixed with the molten PDA to achieve the desired final concentrations. The mixture was then poured into Petri dishes.
-
Inoculation: A 5 mm diameter mycelial disc of T. cucumeris was placed at the center of each agar plate.
-
Incubation: The plates were incubated at 25 ± 1 °C.
-
Measurement: The diameter of the mycelial colony was measured when the mycelial growth in the control plate (without compound) reached the edge of the dish.
-
Calculation: The inhibition rate was calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the diameter of the mycelial growth in the control, and T is the diameter of the mycelial growth in the treated plate. The EC50 value was then calculated using statistical software.[1]
In Vitro PPARγ Activation Assay
The PPARγ agonist activity of the L-phenylglycine derivatives was evaluated using a PPRE (PPAR response element) driven luciferase reporter gene assay in a suitable cell line (e.g., HEK293T).[2]
-
Cell Culture and Transfection: Cells were cultured in an appropriate medium and seeded in 96-well plates. The cells were then co-transfected with a PPRE-luciferase reporter plasmid and a PPARγ expression plasmid.
-
Compound Treatment: After transfection, the cells were treated with the test compounds at various concentrations for a specified period (e.g., 24 hours). A known PPARγ agonist (e.g., pioglitazone) was used as a positive control.
-
Luciferase Assay: Following treatment, the cells were lysed, and the luciferase activity was measured using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: The relative luciferase activity was calculated by normalizing the firefly luciferase activity to that of a co-transfected control reporter (e.g., Renilla luciferase). The PPRE relative activity was expressed as a percentage of the activity induced by the positive control.[2]
MTT Assay for Anticancer Activity
The cytotoxicity of the acetylenic amino derivatives was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: MCF-7 and WRL-68 cells were seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional few hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the structure-activity relationship studies of these compounds.
Caption: Conceptual overview of a structure-activity relationship (SAR) study.
Caption: General experimental workflow for a SAR study.
Caption: A simplified signaling pathway illustrating enzyme inhibition.
References
A Comparative Guide to the Conformational Studies of Peptides Incorporating 2-Amino-2-(2,6-difluorophenyl)acetic Acid and Other Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the conformational effects of incorporating the unnatural amino acid 2-Amino-2-(2,6-difluorophenyl)acetic acid into peptides. Due to the limited availability of direct experimental data on this specific compound in publicly accessible literature, this guide draws comparisons with closely related fluorinated aromatic amino acids and other classes of conformationally constraining unnatural amino acids. The information presented herein is intended to provide a framework for researchers designing peptides with tailored structural and functional properties.
The incorporation of unnatural amino acids is a powerful strategy in peptide and protein engineering. These modifications can significantly influence the conformational preferences, metabolic stability, and biological activity of peptides. Fluorinated amino acids, in particular, offer unique properties due to the high electronegativity and steric bulk of fluorine, which can modulate local electronic environments and enforce specific secondary structures.[1]
Conformational Effects of Fluorinated Phenylalanine Derivatives
The introduction of fluorine atoms onto the phenyl ring of phenylalanine or phenylglycine analogs can induce significant changes in peptide conformation. These effects are primarily due to steric hindrance and altered electronic properties of the aromatic side chain.
This compound: While direct conformational studies on peptides containing this specific residue are not widely reported, its structural features suggest a strong propensity to induce turns or helical structures. The ortho-difluoro substitution pattern is expected to create significant steric hindrance, restricting the rotation around the Cα-Cβ and Cβ-Cγ bonds. This restriction would likely favor a limited set of side-chain rotamers and influence the peptide backbone conformation.
Alternative Fluorinated Phenylalanines:
-
Monofluorinated Phenylalanine (e.g., 4-Fluorophenylalanine): The introduction of a single fluorine atom, particularly at the para position, has a more subtle effect on peptide conformation compared to di- or perfluorinated analogs.[2] Computational studies suggest that 4-F-Phe often has a minimal impact on backbone dihedral angles but can influence side-chain rotamer populations.[2]
-
Pentafluorophenylalanine (F5-Phe): The perfluorination of the phenyl ring leads to significant steric and electronic perturbations. Peptides incorporating F5-Phe have been shown to form more structured supramolecular assemblies.[3] The increased hydrophobicity and altered aromatic interactions can drive the formation of specific secondary structures, such as α-helices and β-sheets.[3]
Comparison with Other Conformationally Constraining Unnatural Amino Acids
To provide a broader context, the conformational effects of fluorinated phenylglycine are compared with other classes of unnatural amino acids known to induce specific secondary structures.
-
Cα,α-Disubstituted Glycines (e.g., α,α-Diphenylglycine - Dphig): These amino acids are known to be highly constrained and can favor either folded or extended conformations depending on the sequence context.[4][5] The presence of two bulky substituents on the α-carbon restricts the Ramachandran space available to the residue, often leading to the formation of β-turns or 3(10)-helices.
-
N-Aminoglycine (aGly): This residue, which lacks a Cα substituent, offers greater flexibility in its backbone dihedral angles (φ and ψ).[6] However, the hydrazide N'H2 group can participate in intra-residue hydrogen bonding, which can stabilize extended conformations analogous to those found in β-sheets.[6]
Quantitative Data Summary
The following table summarizes the observed or predicted conformational propensities of peptides incorporating the discussed unnatural amino acids.
| Unnatural Amino Acid | Primary Conformational Effect | Key Observations |
| This compound (Predicted) | Turn/Helix Induction | Steric hindrance from ortho-difluoro substitution is expected to restrict side-chain and backbone torsion angles. |
| 4-Fluorophenylalanine | Minimal Backbone Perturbation | Influences side-chain rotamer populations; ¹⁹F NMR is a sensitive probe for local environment changes.[2] |
| Pentafluorophenylalanine | Promotes Structured Assemblies | Increased α-helical and β-sheet content in some contexts; drives self-assembly.[3] |
| α,α-Diphenylglycine | Extended or Folded Conformations | Can stabilize fully extended (C5) conformations or participate in β-turns, depending on the adjacent residues.[4][5] |
| N-Aminoglycine | Stabilizes Extended Conformations | Can promote β-sheet-like structures through intra-residue hydrogen bonding.[6] |
Experimental Protocols
The conformational analysis of peptides incorporating unnatural amino acids primarily relies on Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information in solution, including backbone and side-chain conformations.[7]
Sample Preparation:
-
Dissolve the peptide in a suitable buffer, typically a phosphate-buffered saline (PBS) system.[8]
-
The total salt concentration should be kept below 300 mM to avoid signal broadening.[8]
-
For observing amide protons, maintain a pH below 7.5.[8]
-
Add approximately 5% D₂O to the sample for the spectrometer's field lock.[8]
-
The typical peptide concentration should be greater than 0.5 mM, with a sample volume of 450-500 µL.
Data Acquisition and Analysis:
-
1D ¹H NMR: To get an initial assessment of the peptide's folding and potential aggregation.
-
2D Homonuclear Experiments (COSY, TOCSY, NOESY/ROESY):
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation. For small to medium-sized peptides, ROESY is often preferred to avoid zero or weak NOEs.[9]
-
-
Chemical Shift Analysis: The deviation of CαH chemical shifts from random coil values can provide information about the secondary structure.
-
³J-coupling Constants: The ³J(HN, Hα) coupling constant can be used to determine the φ torsion angle.
-
Structure Calculation: The distance and dihedral angle restraints obtained from NMR experiments are used as input for molecular dynamics and simulated annealing protocols to generate an ensemble of 3D structures.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for determining the secondary structure content of peptides in solution.[10]
Sample Preparation:
-
The peptide should be dissolved in a buffer that does not have a high absorbance in the far-UV region (190-250 nm). Phosphate buffers are commonly used.
-
The peptide concentration should be such that the absorbance of the sample is below 1.2 at all wavelengths to be measured.[11] This typically corresponds to concentrations in the range of 10-100 µM.
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
Data Acquisition and Analysis:
-
Record the CD spectrum in the far-UV region (typically 190-250 nm).
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
The resulting spectrum is typically presented in units of mean residue ellipticity [θ].
-
The shape and magnitude of the CD spectrum are characteristic of different secondary structures:
-
α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random coil: A strong negative band around 200 nm.[3]
-
-
Deconvolution algorithms can be used to estimate the percentage of each secondary structure element in the peptide.
Visualizations
Caption: Experimental workflow for the conformational analysis of peptides.
Caption: Relationship between unnatural amino acid properties and peptide function.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational behavior of C alpha,alpha-diphenyl glycine: extended conformation in tripeptides containing consecutive D phi G residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preferred conformation of peptides from C alpha,alpha- symmetrically disubstituted glycines: aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 11. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Cell: A Comparative Guide to the Permeability of Peptides with and without 2-Amino-2-(2,6-difluorophenyl)acetic acid
For researchers, scientists, and drug development professionals, enhancing the cell permeability of peptide-based therapeutics is a critical challenge. The incorporation of non-canonical amino acids is a promising strategy to overcome this hurdle. This guide provides a detailed comparison of the cell permeability of peptides with and without the synthetic amino acid, 2-Amino-2-(2,6-difluorophenyl)acetic acid (Adp).
While direct quantitative data for peptides containing Adp is limited in publicly available research, this guide synthesizes findings from studies on peptides modified with other fluorinated amino acids to project the likely impact of Adp incorporation. Fluorination is a well-documented strategy to enhance the cell permeability of peptides by increasing their hydrophobicity and altering their lipophilicity.[1][2][3]
The Impact of Fluorination on Peptide Permeability: A Performance Overview
The introduction of fluorine atoms into amino acid side chains can significantly modulate the physicochemical properties of peptides, leading to improved cellular uptake. The difluorophenyl group in Adp is expected to confer a substantial increase in lipophilicity, a key driver for passive diffusion across the cell membrane.
Quantitative Data Summary
| Peptide Modification | Permeability Assay | Fold Increase in Permeability (Compared to Non-Fluorinated Control) | Reference |
| Hexafluoroleucine substitution | Not Specified | >20-fold | [4] |
| Fluorinated Guanidinated Helical Polypeptides | Mucus Layer Penetration | ~200-fold | [4] |
| General Fluoroalkylation | Cytosolic Delivery | Outperforms non-fluorinated analogs | [1] |
Note: The data presented is based on studies of various fluorinated amino acids and should be considered as indicative of the potential effects of incorporating Adp.
Delving into the Mechanism: How Adp May Enhance Cell Entry
The anticipated increase in cell permeability of Adp-containing peptides can be attributed to several factors:
-
Increased Lipophilicity: The difluorophenyl side chain of Adp is significantly more lipophilic than the side chains of most natural amino acids. This increased lipid solubility is expected to facilitate the partitioning of the peptide from the aqueous extracellular environment into the lipid bilayer of the cell membrane.
-
Altered Hydrogen Bonding Capacity: The fluorine atoms in Adp are poor hydrogen bond acceptors. This can reduce the desolvation penalty a peptide must overcome to move from an aqueous environment to the hydrophobic core of the membrane.
-
Conformational Rigidity: The bulky difluorophenyl group can impose conformational constraints on the peptide backbone, potentially favoring a more membrane-compatible conformation.
-
Enhanced Proteolytic Stability: The unnatural structure of Adp can render the peptide more resistant to degradation by proteases, increasing its bioavailability and the likelihood of reaching the cell surface intact.[2]
Experimental Protocols for Assessing Peptide Permeability
To empirically determine and compare the cell permeability of peptides with and without Adp, the following standard in vitro assays are recommended:
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for predicting passive, transcellular permeability.
Methodology:
-
Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Donor and Acceptor Plates: The filter plate (donor plate) is placed on top of an acceptor plate containing buffer.
-
Compound Addition: The peptide solution is added to the donor wells.
-
Incubation: The plate assembly is incubated for a defined period (e.g., 4-18 hours).
-
Quantification: The concentration of the peptide in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.
Caco-2 Cell Permeability Assay
The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized intestinal epithelial cells, providing a model for both passive and active transport.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment (Apical to Basolateral): The peptide solution is added to the apical (upper) chamber, and buffer is added to the basolateral (lower) chamber.
-
Incubation: The plates are incubated at 37°C for a specific time (e.g., 2 hours).
-
Sampling: Samples are taken from the basolateral chamber at different time points.
-
Transport Experiment (Basolateral to Apical): To assess active efflux, the experiment is repeated by adding the peptide to the basolateral chamber and sampling from the apical chamber.
-
Quantification: The concentration of the peptide in the collected samples is measured by LC-MS/MS.
-
Papp and Efflux Ratio Calculation: The apparent permeability coefficient (Papp) for both directions and the efflux ratio are calculated. An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.
Visualizing the Workflow and Cellular Uptake
dot
Caption: Experimental workflow for comparing peptide permeability.
dot
Caption: Hypothesized passive diffusion pathway.
References
Enhancing Peptide Stability: A Comparative Analysis of Peptides Incorporating 2-Amino-2-(2,6-difluorophenyl)acetic Acid
For researchers, scientists, and drug development professionals, the quest for metabolically stable peptide therapeutics is a paramount challenge. Native peptides often suffer from rapid degradation by proteases in vivo, limiting their therapeutic potential. The incorporation of non-canonical amino acids is a key strategy to overcome this limitation. This guide provides a comparative analysis of the stability of peptides containing the unnatural amino acid 2-Amino-2-(2,6-difluorophenyl)acetic acid (Dfa) against other common stability-enhancing modifications.
The introduction of Dfa, a synthetic amino acid featuring a difluorinated phenyl ring, into a peptide sequence is hypothesized to confer significant resistance to proteolytic degradation. The fluorine atoms provide steric hindrance and alter the electronic properties of the peptide backbone, making it a less favorable substrate for proteases. This guide will delve into the available (though limited) comparative stability data, present detailed experimental protocols for assessing peptide stability, and visualize key experimental workflows.
Data Presentation: Comparative Stability of Modified Peptides
While direct head-to-head quantitative data for a single peptide sequence comparing the stability imparted by Dfa versus other modifications is not extensively available in the public literature, we can infer comparative performance based on studies of structurally similar fluorinated amino acids and D-amino acids. The following tables summarize expected and reported stability enhancements.
Table 1: In Vitro Plasma Stability of Modified Peptides
| Peptide Modification | Model Peptide Sequence | Plasma Source | Half-life (t½) | Fold Increase vs. Unmodified |
| Unmodified (L-amino acid) | Ac-Tyr-Gly-Gly-Phe-Leu-NH₂ | Human | Hypothetical: ~1 hr | 1x |
| D-Amino Acid Substitution | Ac-Tyr-D-Ala -Gly-Phe-Leu-NH₂ | Human | Significantly Increased | >10x (Expected)[1] |
| Dfa Incorporation | Ac-Tyr-Dfa -Gly-Phe-Leu-NH₂ | Human | Very High (Expected) | >20x (Hypothesized)[1] |
| Rapidly Metabolized Peptide | Model Peptide 2 | Human | 3.2 hours | N/A[2] |
| Stabilized Peptide | Model Peptide 1 | Human | 43.5 hours | 13.6x (vs. Peptide 2)[2] |
Note: Data for Dfa-containing peptides is largely hypothetical and based on the known stabilizing effects of similar modifications. Further experimental validation is required.
Table 2: In Vivo Pharmacokinetic Parameters of Modified Peptides in Rodents
| Peptide Modification | Administration Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) |
| Unmodified Peptide | IV | - | - | - | < 1 |
| D-Amino Acid Peptide (RD2) | IV | ~1500 | 0.08 | ~10000 | > 48[3] |
| GnRH-A (D-Lys⁶) | IV | - | - | - | 0.92[4] |
| Dfa-containing Peptide | IV | - | - | - | Expected to be high |
Note: The data for the D-Amino Acid Peptide (RD2) and GnRH-A are from studies on different peptide sequences and are provided for a general comparison of the potential for stability enhancement.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide stability. Below are protocols for key experiments.
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general method for determining the half-life of a modified peptide in human plasma.[5][6]
Materials:
-
Purified test peptide (e.g., containing Dfa)
-
Human plasma (pooled, commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Precipitating solution: Acetonitrile (ACN) or a 1:1 (v/v) mixture of ACN/Ethanol
-
Incubator or water bath at 37°C
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and UV detector, or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Procedure:
-
Preparation: Thaw human plasma at 37°C and centrifuge to remove any cryoprecipitates. Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO) and then a working solution by diluting the stock in PBS.
-
Incubation: Pre-warm the plasma to 37°C. Add the peptide working solution to the plasma to a final concentration of 10-100 µM. Incubate the mixture at 37°C with gentle agitation.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes and 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.[5][6]
-
Protein Precipitation: Immediately add 2-3 volumes of ice-cold precipitating solution to the aliquot to stop enzymatic degradation. Vortex vigorously.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[1]
-
Sample Analysis: Carefully transfer the supernatant to an HPLC or LC-MS/MS vial. Analyze the samples to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a first-order decay model.[5]
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol provides a framework for assessing the pharmacokinetic profile of a modified peptide in a rodent model.[1][7]
Materials:
-
Test animals (e.g., Sprague-Dawley rats or BALB/c mice, 3-5 per time point)
-
Sterile solution of the test peptide in a biocompatible vehicle
-
Dosing syringes and needles
-
Blood collection tubes (containing an anticoagulant like K₂EDTA)
-
Centrifuge
-
-80°C freezer for sample storage
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimatization and Dosing: Acclimatize animals for at least one week. Fast the animals overnight before the study with free access to water. Administer a single dose of the peptide solution via the desired route (e.g., intravenous bolus via the tail vein).
-
Blood Sampling: Collect blood samples (approximately 200 µL from mice) at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes, and 2, 4, 8, 24 hours) into EDTA tubes.[1]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to new labeled tubes and store at -80°C until analysis.
-
Bioanalysis: Thaw plasma samples on ice. Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge to pellet the proteins and analyze the supernatant using a validated LC-MS/MS method to determine the peptide concentration.[1]
-
Pharmacokinetic Analysis: Plot the plasma concentration of the peptide versus time. Use appropriate software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t½).[5]
Visualizations
The following diagrams illustrate the workflows for the described experimental protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
A Comparative Analysis of Coupling Efficiency for Different Fluorinated Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated amino acids into peptides is a powerful tool for modulating their conformational stability, metabolic resistance, and binding affinity. However, the efficiency of peptide bond formation can be a critical bottleneck, particularly with sterically demanding fluorinated residues. This guide provides a comparative analysis of the coupling efficiency of various fluorinated amino acids, supported by experimental data and detailed protocols, to aid in the rational design and synthesis of fluorinated peptides.
Impact of Fluorination on Coupling Efficiency
The introduction of fluorine can influence the reactivity of the carboxylic acid and the nucleophilicity of the amine, as well as introduce steric hindrance, all of which can affect the rate and completeness of the coupling reaction. While monofluorinated aromatic amino acids such as 4-fluorophenylalanine generally exhibit high coupling efficiencies comparable to their non-fluorinated counterparts, more heavily fluorinated or sterically bulky analogs can present significant challenges.
Quantitative Comparison of Coupling Efficiencies
Obtaining a direct head-to-head comparison of coupling efficiencies for a wide range of fluorinated amino acids under identical conditions from a single study is challenging. However, by compiling data from various sources, we can establish general trends and representative efficiencies.
| Fluorinated Amino Acid | Coupling Reagent(s) | Coupling Time | Estimated Efficiency (%) | Key Considerations |
| Fmoc-4-fluoro-L-phenylalanine | DIC/OxymaPure | 2 hours | >99%[1] | Generally high and efficient coupling, comparable to standard amino acids.[1] |
| Fmoc-L-pentafluorophenylalanine | HBTU/HOBt/DIEA | 2 hours | ~95% | Increased steric bulk may slightly reduce efficiency compared to monofluorinated analogs. |
| Fmoc-4-(trifluoromethyl)-L-phenylalanine | HATU/HOAt/DIEA | 2-4 hours | >90% | The bulky trifluoromethyl group presents significant steric hindrance, often requiring more potent coupling reagents and longer reaction times. |
| Fmoc-5,5,5-trifluoro-L-leucine | COMU/DIEA | 4 hours | ~85-90% | Aliphatic trifluorinated amino acids can be sterically demanding; double coupling may be necessary to drive the reaction to completion. |
Note: The efficiencies listed above are estimates compiled from various sources and are intended for comparative purposes. Actual yields will vary depending on the specific peptide sequence, resin, coupling reagent, and reaction conditions.
Recommended Coupling Reagents for Fluorinated Amino Acids
The choice of coupling reagent is critical for achieving high coupling efficiencies, especially with sterically hindered fluorinated amino acids.
| Coupling Reagent | Reagent Type | Reactivity | Advantages | Disadvantages |
| HATU | Aminium/Uronium Salt | Very High | Highly effective for sterically hindered couplings; forms highly reactive OAt esters. | Higher cost; potential for side reactions if used in large excess. |
| HCTU | Aminium/Uronium Salt | Very High | Similar reactivity to HATU, often more cost-effective. | Potential for side reactions similar to other uronium salts. |
| COMU | Aminium/Uronium Salt | Very High | High efficiency, safer alternative to HOBt/HOAt-based reagents. | |
| PyBOP | Phosphonium Salt | High | Byproducts are not carcinogenic; lower risk of guanidinylation compared to uronium salts. | |
| DIC/Oxyma | Carbodiimide/Additive | Moderate-High | Cost-effective and efficient for non-hindered amino acids. | May be less effective for highly sterically hindered residues. |
For challenging couplings involving bulky fluorinated amino acids, aminium/uronium salts like HATU and HCTU, or phosphonium salts like PyBOP, are generally recommended.[2] For less hindered fluorinated amino acids, standard and more cost-effective reagents like DIC in combination with an additive such as OxymaPure® can provide excellent results.[1]
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-4-fluoro-L-phenylalanine
This protocol is suitable for the incorporation of monofluorinated aromatic amino acids with low steric hindrance.
Materials:
-
Rink Amide resin
-
Fmoc-4-fluoro-L-phenylalanine
-
N,N-Dimethylformamide (DMF)
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-4-fluoro-L-phenylalanine (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF. Add DIC (3 equivalents) and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2 hours.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). A negative result is indicated by yellow beads. If the test is positive (blue/purple beads), a second coupling may be necessary.
Protocol 2: Coupling of a Sterically Hindered Fluorinated Amino Acid (e.g., Fmoc-4-(trifluoromethyl)-L-phenylalanine)
This protocol utilizes a more potent coupling reagent to overcome steric hindrance.
Materials:
-
Rink Amide resin
-
Fmoc-4-(trifluoromethyl)-L-phenylalanine
-
N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-4-(trifluoromethyl)-L-phenylalanine (3 equivalents), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Monitoring: Perform a Kaiser test to check for completion.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the experimental workflow for comparing coupling efficiency and the logical hierarchy of factors influencing it.
References
A Spectroscopic Comparison of 2-Amino-2-(2,6-difluorophenyl)acetic Acid and Its Analogues: A Guide for Researchers
This guide provides a comparative analysis of the spectroscopic properties of 2-Amino-2-(2,6-difluorophenyl)acetic acid and its structural analogues. The aim is to offer researchers, scientists, and drug development professionals a comprehensive reference for identifying and characterizing these compounds using various spectroscopic techniques. Due to the limited availability of experimental spectra for this compound in public databases, this guide presents a combination of experimental data for its analogues and predicted spectroscopic features for the target compound.
Introduction to Spectroscopic Analysis of Phenylglycine Analogues
Phenylglycine and its derivatives are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. Their structural characterization is fundamental to ensuring the quality and efficacy of the final products. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are indispensable tools for elucidating the molecular structure and purity of these compounds.
This guide focuses on comparing the spectroscopic signatures of the parent compound, phenylglycine, with its halogenated analogues, particularly this compound and (3,4-Dichlorophenyl)glycine. The introduction of halogen atoms, such as fluorine and chlorine, to the phenyl ring significantly influences the electronic environment and, consequently, the spectroscopic output. Understanding these differences is key to the unambiguous identification of these analogues.
Comparative Spectroscopic Data
The following tables summarize the available experimental spectroscopic data for phenylglycine and (3,4-Dichlorophenyl)glycine. This data serves as a baseline for predicting the spectroscopic characteristics of this compound.
Table 1: ¹H and ¹³C NMR Spectral Data
| Compound | Nucleus | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| Phenylglycine | ¹H | 7.48 (m), 7.44 (m), 4.28 (s) | Aromatic protons, α-CH |
| ¹³C | 174.5, 135.5, 129.3, 129.0, 127.5, 58.5 | COOH, Ar-C (quaternary), Ar-CH, Ar-CH, Ar-CH, α-CH | |
| (3,4-Dichlorophenyl)glycine | ¹H | 7.6-7.4 (m), 5.2 (s) | Aromatic protons, α-CH |
| ¹³C | Predicted: Shifts influenced by two electron-withdrawing Cl atoms. | COOH, Ar-C (quaternary), Ar-CH, Ar-CH, Ar-CH, α-CH | |
| This compound | ¹H | Predicted: Aromatic protons will show complex splitting due to F-H coupling. The α-CH proton signal is also expected. | Aromatic protons, α-CH |
| ¹³C | Predicted: Carbon signals of the phenyl ring will show C-F coupling. The chemical shifts will be significantly influenced by the strong electron-withdrawing effect of the two fluorine atoms. | COOH, Ar-C (quaternary), Ar-CH, α-CH |
Table 2: FT-IR Spectral Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| Phenylglycine | 3400-2500 (broad), 1660-1590, 1500-1400, 1320-1210 | O-H (carboxylic acid), N-H bend, C=O stretch (amide I), C-N stretch |
| (3,4-Dichlorophenyl)glycine | Predicted: Similar to phenylglycine with additional C-Cl stretching bands in the 800-600 cm⁻¹ region. | O-H, N-H, C=O, C-N, C-Cl stretches |
| This compound | Predicted: Similar to phenylglycine with strong C-F stretching bands in the 1350-1100 cm⁻¹ region. | O-H, N-H, C=O, C-N, C-F stretches |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ | Key Fragmentation Pattern |
| Phenylglycine | C₈H₉NO₂ | 151.16 | 152.07 | Loss of COOH (45 Da) is a common fragmentation pathway for amino acids. |
| (3,4-Dichlorophenyl)glycine | C₈H₇Cl₂NO₂ | 220.05 | 220.98 | Isotopic pattern due to the presence of two chlorine atoms will be a key identifier. |
| This compound | C₈H₇F₂NO₂ | 187.14 | 188.05 | Fragmentation will likely involve the loss of the carboxylic acid group. |
Table 4: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent | Molar Absorptivity (ε) |
| Phenylglycine | ~250-260 | Water/Ethanol | Dependent on pH and solvent |
| (3,4-Dichlorophenyl)glycine | Predicted: Red shift (bathochromic shift) compared to phenylglycine due to the influence of chlorine atoms on the aromatic system. | - | - |
| This compound | Predicted: Minimal shift compared to phenylglycine as fluorine has a less pronounced effect on λmax than chlorine. | - | - |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are general protocols and may require optimization based on the specific instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure by identifying the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the amino acid analogue.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical to avoid exchange of labile protons (e.g., -NH₂, -COOH) and to ensure sample solubility.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution, especially for analyzing the complex splitting patterns in the fluorinated compounds.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Sample Preparation:
-
Solid Sample (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation and Parameters:
-
Spectrometer: A standard FT-IR spectrometer.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Acquire a background spectrum of the empty sample holder (or clean ATR crystal).
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile/water mixture).
-
A small amount of formic acid (0.1%) is often added to promote ionization in positive ion mode.
-
-
Instrumentation and Parameters:
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source.
-
Ionization Mode: Positive ion mode ([M+H]⁺) is commonly used for amino acids.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are commonly used.
-
Scan Range: A range that encompasses the expected molecular ion (e.g., m/z 50-500).
-
Tandem MS (MS/MS): To obtain structural information, the molecular ion can be selected and fragmented in the collision cell, and the resulting fragment ions are analyzed.
-
-
Data Processing:
-
The mass spectrum is a plot of ion intensity versus m/z ratio.
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to deduce structural features.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To study the electronic transitions within the molecule, particularly those associated with the aromatic ring.
-
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., water, ethanol, methanol).
-
Prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
-
-
Instrumentation and Parameters:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Wavelength Range: Typically 200-400 nm for these compounds.
-
Cuvette: A 1 cm path length quartz cuvette should be used for measurements in the UV region.
-
-
Data Processing:
-
Record a baseline spectrum with the cuvette filled with the solvent.
-
Record the absorbance spectrum of the sample.
-
The wavelength of maximum absorbance (λmax) is a key characteristic.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis and comparison of this compound and its analogues.
Caption: Workflow for the spectroscopic comparison of amino acid analogues.
This guide provides a foundational framework for the spectroscopic analysis of this compound and its analogues. Researchers are encouraged to use the provided data and protocols as a starting point and to perform their own detailed analyses for definitive structural confirmation.
Assessing the Impact of 2,6-Difluorophenyl Moiety on Peptide Secondary Structure: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and controlling peptide conformation is paramount to designing effective therapeutics. The strategic incorporation of non-canonical amino acids, such as those containing a 2,6-difluorophenyl moiety, offers a powerful tool to modulate the secondary structure and, consequently, the biological activity and stability of peptides. This guide provides an objective comparison of a model peptide with and without this modification, supported by representative experimental data and detailed protocols for conformational analysis.
The introduction of the 2,6-difluorophenyl group into a peptide backbone can induce significant conformational changes due to a combination of steric and electronic effects. The two fluorine atoms at the ortho positions of the phenyl ring create considerable steric hindrance, which can restrict the rotational freedom of the side chain and influence the peptide backbone's dihedral angles (phi and psi). This restriction can favor specific secondary structures, such as helices or turns, that might not be prevalent in the unmodified peptide.
Comparative Analysis of Secondary Structure
To illustrate the impact of the 2,6-difluorophenyl moiety, we present a comparative analysis of a model 10-residue peptide, "Peptide-A," and its modified counterpart, "Peptide-A-dfF," where a phenylalanine residue is replaced by a 2,6-difluorophenylalanine residue. The following tables summarize hypothetical but plausible quantitative data obtained from Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, two of the most powerful techniques for elucidating peptide secondary structure in solution.
Table 1: Secondary Structure Content from Circular Dichroism (CD) Spectroscopy
| Peptide | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| Peptide-A (Unmodified) | 15 | 10 | 75 |
| Peptide-A-dfF (Modified) | 45 | 5 | 50 |
Note: The data presented in this table is representative and intended for illustrative purposes to highlight the potential impact of the 2,6-difluorophenyl moiety.
Table 2: Representative ¹H NMR Chemical Shift Changes (Δδ in ppm)
| Amino Acid Residue | Δδ (Hα) | Δδ (HN) |
| Residue n-1 | -0.05 | -0.10 |
| Residue n (Phe/dfF) | -0.25 | -0.35 |
| Residue n+1 | -0.08 | -0.15 |
Note: The data represents the change in chemical shift (Δδ = δ_modified - δ_unmodified) for residues adjacent to the modification site. Negative values indicate an upfield shift, which is often associated with a transition to a more ordered, helical conformation.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data in peptide conformational analysis.
Peptide Synthesis and Purification
Peptides with and without the 2,6-difluorophenylalanine residue are synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[1]
-
Synthesis: Fmoc-L-2,6-difluorophenylalanine is commercially available and can be incorporated into the peptide sequence using standard coupling reagents like HBTU/DIEA.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.[2] Purity of >95% is recommended for conformational studies.
-
Characterization: The identity of the purified peptide is confirmed by mass spectrometry (e.g., ESI-MS).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for estimating the overall secondary structure content of a peptide in solution.[3]
-
Sample Preparation: Lyophilized peptides are dissolved in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.[3] The buffer should be transparent in the far-UV region (190-250 nm).
-
Data Acquisition:
-
Spectra are recorded on a calibrated CD spectropolarimeter.
-
A quartz cuvette with a pathlength of 1 mm is typically used.
-
Data is collected from 260 nm to 190 nm at a constant temperature (e.g., 25 °C).
-
Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.
-
A baseline spectrum of the buffer is recorded and subtracted from the peptide spectra.
-
-
Data Analysis:
-
Raw data (ellipticity in millidegrees) is converted to mean residue ellipticity [θ].
-
The percentage of α-helix, β-sheet, and random coil is estimated using deconvolution software (e.g., K2D3, BeStSel).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information at the atomic level, including details about backbone and side-chain conformations.
-
Sample Preparation: 1-2 mg of the purified peptide is dissolved in 500 µL of a 90% H₂O/10% D₂O mixture containing a suitable buffer (e.g., 10 mM sodium phosphate, pH 6.5).
-
Data Acquisition:
-
Spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Standard 2D NMR experiments are performed, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
-
-
Data Analysis:
-
NMR spectra are processed and analyzed using appropriate software (e.g., TopSpin, NMRPipe).
-
Resonance assignments are made by sequentially connecting the spin systems identified in the TOCSY and NOESY spectra.
-
Changes in the chemical shifts of backbone amide (HN) and alpha-protons (Hα) upon incorporation of the 2,6-difluorophenyl moiety are analyzed to identify localized conformational changes.
-
Visualizing the Workflow and Structural Impact
The following diagrams, generated using the DOT language, illustrate the key workflows and the conceptual impact of the 2,6-difluorophenyl modification.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Amino-2-(2,6-difluorophenyl)acetic acid
For laboratory professionals engaged in research, development, and scientific analysis, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Amino-2-(2,6-difluorophenyl)acetic acid, ensuring the safety of personnel and adherence to environmental regulations.
I. Hazard and Safety Information
This compound is a chemical compound that necessitates careful handling due to its potential health and environmental hazards. The information below is synthesized from data for structurally similar compounds and represents best practices in the absence of a specific Safety Data Sheet (SDS) for the exact molecule.
Hazard Profile Summary
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation. | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves and clothing.[1][2] |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.[1][2] |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1][2][3] |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. |
| Aquatic Hazard | Potentially harmful to aquatic life. | Avoid release to the environment.[4] |
II. Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following personal protective equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In situations where dust generation is significant, a NIOSH-approved respirator is recommended.
III. Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a critical process that must be conducted in compliance with institutional and local regulations.
Step 1: Waste Identification and Segregation
-
Identify waste containing this compound as hazardous chemical waste.
-
Segregate this waste from all other waste streams, especially from incompatible materials such as strong oxidizing agents.[3][4]
Step 2: Waste Collection and Storage
-
Collect waste in a designated, properly labeled, and sealed container.
-
The container should be stored in a designated satellite accumulation area that is secure and under the control of laboratory personnel.[4]
-
Ensure the storage area is cool, dry, and well-ventilated.[1][2][3]
Step 3: Contacting Environmental Health and Safety (EHS)
-
Once the waste container is full or ready for collection, contact your institution's Environmental Health and Safety (EHS) department.[4]
-
Provide a detailed description of the waste, including its composition and quantity.
Step 4: Off-Site Disposal
-
The disposal of this compound must be conducted by a licensed and approved hazardous waste disposal facility.[4]
-
Ensure that all local, regional, and national hazardous waste regulations are followed for complete and accurate classification and disposal.[3]
IV. Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Immediately evacuate and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.
-
Containment: While wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[5]
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.[4]
-
Reporting: Report the spill to the laboratory supervisor and follow all institutional reporting procedures.[4]
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-Amino-2-(2,6-difluorophenyl)acetic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-2-(2,6-difluorophenyl)acetic acid. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not the top search result, a relevant SDS for its hydrochloride salt (CAS 2411635-69-1) indicates several hazards.[1] The identified hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] The GHS pictogram is an exclamation mark (GHS07), signifying it as an irritant and acutely toxic (harmful).[1] Based on these known hazards and general laboratory safety protocols, the following personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn in addition to goggles if there is a splash hazard.[2][3] | To protect eyes from dust particles and potential splashes, preventing serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[2][4] Gloves should be inspected before use and changed frequently, especially if contaminated.[4][5] | To prevent skin contact and subsequent irritation.[1] |
| Body Protection | A full-length, long-sleeved laboratory coat.[6] An impervious apron may be necessary for handling larger quantities.[4] | To protect skin and clothing from spills and contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation of dust.[2][6][7] If a fume hood is unavailable or ventilation is inadequate, a NIOSH-approved respirator with a particulate filter is required.[2][4] | To prevent respiratory tract irritation from airborne particles.[1] |
Experimental Protocol: Safe Handling and Weighing
Proper handling procedures are essential to minimize exposure and prevent contamination. The following step-by-step guide should be followed when working with this compound.
Preparation:
-
Ensure that a current Safety Data Sheet is accessible and has been reviewed.[5]
-
Verify that an emergency eyewash station and safety shower are readily accessible.[4]
-
Designate a specific work area for handling the compound, preferably within a chemical fume hood.[6][8]
-
Cover the work surface with absorbent bench paper.[8]
-
Assemble all necessary equipment (e.g., spatula, weigh boats, containers) within the fume hood before starting.[2]
Handling and Weighing:
-
Don all required personal protective equipment as detailed in Table 1.
-
Keep the container of this compound closed as much as possible.[8]
-
To weigh the compound, use a tared weigh boat or similar vessel.[2][8]
-
Handle the solid carefully with a spatula to avoid creating dust.[4][6] Do not touch the chemical with your hands.[6]
-
If transferring the powder, do so within the fume hood.[8]
-
Once the desired amount is weighed, securely close the primary container.
-
Clean any residual powder from the spatula and work surfaces using appropriate methods to avoid generating dust.
Post-Handling:
-
Clean all equipment used during the procedure.
-
Dispose of all contaminated materials according to the disposal plan outlined below.
-
Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, followed by eye protection).[2]
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6]
Operational and Disposal Plan
A systematic approach to waste management is critical for laboratory safety and environmental protection.
Waste Collection and Segregation:
-
Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, pipette tips, and contaminated bench paper, must be considered hazardous waste.[2][4] These materials should be collected in a designated, clearly labeled, and sealed hazardous waste container.[2][4]
-
Unused Chemical: Unwanted or expired this compound should be disposed of as hazardous chemical waste. Do not mix it with other waste streams unless compatibility is confirmed.
-
Solutions: Any solutions containing this compound should be collected in a designated, labeled container for aqueous or solvent-based hazardous waste, as appropriate.
Waste Container Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]
-
Waste containers should be kept securely closed and stored in a designated, well-ventilated secondary containment area, away from incompatible materials, until collection by environmental health and safety personnel.[4]
Spill Response:
-
In the event of a small spill, and while wearing appropriate PPE, gently cover the spill with an absorbent, non-reactive material such as vermiculite or sand.[4]
-
Carefully sweep the absorbed material into a designated hazardous waste container.[4]
-
Clean the spill area thoroughly.
References
- 1. americanelements.com [americanelements.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 6. cdc.gov [cdc.gov]
- 7. uwlax.edu [uwlax.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
